3,3-Dimethyl-1,2-dithiolane
Description
Properties
CAS No. |
58384-57-9 |
|---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
3,3-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 |
InChI Key |
LFHJFWOMFQJUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSS1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethyl-1,2-dithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethyl-1,2-dithiolane, a sulfur-containing heterocyclic compound. It details the physicochemical properties, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. This guide outlines generalized experimental protocols for its synthesis and characterization based on established methods for analogous 1,2-dithiolanes. Furthermore, it explores the characteristic chemical reactivity of the 1,2-dithiolane ring, which is pertinent to its potential biological activities and applications in various scientific domains.
Introduction
This compound is a five-membered heterocyclic organic compound containing a disulfide bond within its structure. It belongs to the class of 1,2-dithiolanes, which are known for their unique chemical properties stemming from the strained disulfide bond. While this specific compound is found in nature, notably as a component in the scent glands of skunks, the broader class of 1,2-dithiolanes has garnered interest in various fields, including medicinal chemistry and materials science, due to their redox activity and ability to undergo thiol-disulfide exchange reactions. This guide aims to consolidate the available technical information on this compound for research and development purposes.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 58384-57-9 | [1][2] |
| Molecular Formula | C₅H₁₀S₂ | [1] |
| Molecular Weight | 134.27 g/mol | [1] |
| IUPAC Name | This compound | |
| Boiling Point | 68 °C at 14 Torr | [1] |
| Predicted Water Solubility | 0.37 g/L | [3] |
| Predicted logP | 1.83 - 2.4 | [3] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via oxidation of 2,2-dimethyl-1,3-propanedithiol.
Materials:
-
2,2-dimethyl-1,3-propanedithiol
-
Iron(III) chloride (FeCl₃) or Iodine (I₂)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃) (if using iodine)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution of Dithiol: Dissolve 2,2-dimethyl-1,3-propanedithiol in a suitable organic solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stir bar. The reaction should be performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. A typical concentration would be in the range of 0.01-0.05 M.
-
Oxidation:
-
Using Iron(III) chloride: Slowly add a solution of iron(III) chloride in the same solvent to the stirred dithiol solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Using Iodine: Alternatively, add a solution of iodine in the same solvent dropwise until a persistent faint yellow color is observed, indicating the consumption of the dithiol.
-
-
Quenching:
-
If FeCl₃ was used, the reaction mixture can be washed with water and then brine.
-
If iodine was used, quench the excess iodine by washing the reaction mixture with a saturated solution of sodium thiosulfate until the organic layer is colorless. Subsequently, wash with a saturated sodium bicarbonate solution and then brine.
-
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization
Objective: To confirm the identity and purity of the synthesized this compound.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject an aliquot of the solution into a GC-MS system.
-
A typical GC program would involve an initial temperature of 50-70°C, followed by a ramp to 250-300°C. A non-polar capillary column (e.g., DB-5ms) is suitable.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound. Fragmentation patterns should be consistent with the structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups and two multiplets for the two inequivalent methylene groups of the dithiolane ring.
-
The ¹³C NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the two methylene carbons.
-
Biological Activity and Chemical Reactivity
There is limited specific information on the biological activity of this compound. However, the 1,2-dithiolane ring is the key functional group in biologically active molecules like lipoic acid, which plays a crucial role in aerobic metabolism. The reactivity of the strained disulfide bond in 1,2-dithiolanes is central to their function.
The primary chemical reaction of interest is the thiol-disulfide exchange . The strained S-S bond in the five-membered ring is susceptible to nucleophilic attack by thiols, leading to a ring-opened dithiol. This reversible reaction is fundamental in many biological redox processes.
While some studies have explored 1,2-dithiolane derivatives as potential inhibitors for enzymes like thioredoxin reductase, it has been suggested that the 1,2-dithiolane moiety alone is not sufficient for potent and specific inhibition. The overall structure of the molecule dictates its biological target and activity.
Visualizations
Caption: A plausible synthetic pathway for this compound.
Caption: Thiol-disulfide exchange mechanism of 1,2-dithiolanes.
References
Synthesis of 3,3-Dimethyl-1,2-dithiolane from 1,3-Dithiol Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,3-Dimethyl-1,2-dithiolane, a heterocyclic compound of interest in various scientific domains. The primary synthetic route involves a two-step process commencing with the formation of a 1,3-dithiol precursor, 2,2-dimethylpropane-1,3-dithiol, followed by its oxidative cyclization to yield the target molecule. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the conversion of a suitable starting material, such as 2,2-dimethylpropane-1,3-diol, into the key intermediate, 2,2-dimethylpropane-1,3-dithiol. The subsequent stage focuses on the intramolecular oxidative cyclization of this 1,3-dithiol to form the five-membered disulfide ring of this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2,2-dimethylpropane-1,3-dithiol (Precursor)
The conversion of 2,2-dimethylpropane-1,3-diol to 2,2-dimethylpropane-1,3-dithiol is a crucial first step. While various methods for the synthesis of dithiols from diols exist, a common approach involves the reaction with a thiolating agent. A representative protocol is detailed below.
Materials:
-
2,2-dimethylpropane-1,3-diol
-
Thiourea
-
Concentrated Hydrobromic Acid
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A mixture of 2,2-dimethylpropane-1,3-diol and thiourea is refluxed in concentrated hydrobromic acid.
-
After the reaction is complete, the mixture is cooled and neutralized with a solution of sodium hydroxide.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylpropane-1,3-dithiol.
-
The crude product can be further purified by distillation.
Synthesis of this compound (Oxidation)
The intramolecular cyclization of 2,2-dimethylpropane-1,3-dithiol to form the disulfide bond is achieved through oxidation. Various oxidizing agents can be employed for this transformation. A general method utilizing iodine is described here.
Materials:
-
2,2-dimethylpropane-1,3-dithiol
-
Iodine
-
Triethylamine
-
Chloroform
-
Sodium thiosulfate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 2,2-dimethylpropane-1,3-dithiol in a suitable organic solvent, such as chloroform, is prepared.
-
A solution of iodine in the same solvent is added dropwise to the dithiol solution, often in the presence of a base like triethylamine to neutralize the HI formed. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a sodium thiosulfate solution to remove excess iodine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound.
-
Purification is typically achieved by column chromatography on silica gel.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the exact reaction conditions and purification methods employed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀S₂ |
| Molecular Weight | 134.27 g/mol |
| CAS Number | 58384-57-9 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | Specific shifts for the methyl and methylene protons would be observed. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the quaternary carbon, methyl carbons, and methylene carbons would be present. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 134, along with characteristic fragmentation patterns. |
Note: Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. The information provided is based on the expected chemical structure.
Reaction Mechanism and Visualization
The oxidation of 2,2-dimethylpropane-1,3-dithiol to this compound proceeds via the formation of a disulfide bond. The mechanism with an oxidant like iodine is believed to involve the formation of a sulfenyl iodide intermediate, which then undergoes an intramolecular nucleophilic attack by the second thiol group.
Caption: Proposed mechanism for the oxidation of 2,2-dimethylpropane-1,3-dithiol.
Conclusion
The synthesis of this compound from 1,3-dithiol precursors is a feasible two-step process that can be accomplished using standard organic chemistry techniques. The key steps involve the formation of 2,2-dimethylpropane-1,3-dithiol and its subsequent oxidative cyclization. While general protocols are available, further optimization of reaction conditions may be necessary to achieve high yields and purity. The information and protocols provided in this guide serve as a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.
An In-depth Technical Guide to the Chemical Profile and Structure of 3,3-Dimethyl-1,2-dithiolane
This technical guide provides a comprehensive overview of the chemical profile, structure, and synthesis of 3,3-Dimethyl-1,2-dithiolane. The information is intended for researchers, scientists, and drug development professionals, with a focus on delivering precise data and methodologies.
Chemical Profile and Identifiers
This compound is an organosulfur heterocyclic compound. It belongs to the class of 1,2-dithiolanes, which are characterized by a five-membered ring containing a disulfide bond. This structural feature, particularly the constrained dihedral angle of the disulfide bond, imparts unique chemical reactivity to this class of molecules.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 58384-57-9 | PubChem[1], FooDB |
| PubChem CID | 6453614 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1], FooDB |
| Molecular Formula | C5H10S2 | NIST WebBook[2], PubChem[1] |
| InChI | InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 | NIST WebBook[2], PubChem[1] |
| InChIKey | LFHJFWOMFQJUBC-UHFFFAOYSA-N | NIST WebBook[2], PubChem[1] |
| Canonical SMILES | CC1(CCSS1)C | PubChem[1], CAS Common Chemistry[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source and Notes |
|---|---|---|
| Molecular Weight | 134.263 g/mol | NIST WebBook[2] |
| Monoisotopic Mass | 134.02239267 Da | PubChem[1] (Computed) |
| Boiling Point | 68 °C at 14 Torr | CAS Common Chemistry[3] |
| Water Solubility | 0.37 g/L | FooDB (Predicted by ALOGPS) |
| logP (Octanol/Water) | 2.4 | FooDB (Predicted by ALOGPS) |
| Topological Polar Surface Area | 50.6 Ų | PubChem[1] (Computed) |
| Hydrogen Bond Acceptor Count | 0 | FooDB (Predicted by ChemAxon) |
Structure and Classification
This compound is classified as an aliphatic heteromonocyclic compound. The core structure is a 1,2-dithiolane ring, which is a five-membered saturated ring containing three carbon atoms and two adjacent sulfur atoms. In this specific molecule, two methyl groups are attached to the carbon atom at position 3.
The parent compound, 1,2-dithiolane, is found in nature in various substituted forms, the most well-known being lipoic acid.[4] Analogs of 1,2-dithiolane, such as nereistoxin, have been the basis for the development of insecticides.[3][4]
Experimental Protocols
While a specific protocol for this compound was not detailed in the surveyed literature, a general and modern one-step synthesis for producing substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been reported and is presented here as a representative methodology.[2][5][6]
Protocol: One-Step Synthesis of 1,2-Dithiolanes via Bromine-Induced Ring Closure
This protocol describes a general method for the synthesis of functionalized 1,2-dithiolanes from their corresponding 1,3-bis-tert-butyl thioethers.[2][7]
Materials:
-
Substituted 1,3-bis-tert-butyl thioether (1 equivalent)
-
Hydrated silica gel (prepared by mixing silica gel with deionized water in a 2:1 wt/wt ratio)
-
Dichloromethane (DCM), anhydrous
-
Bromine (Br2) solution (0.3 M in DCM)
-
Methyl acrylate
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add the 1,3-bis-tert-butyl thioether substrate (1 equiv.) and hydrated silica gel. The amount of silica gel should be approximately 2 grams per mmol of the thioether substrate.[7]
-
Add anhydrous DCM to achieve a final substrate concentration of 0.05 M.[7]
-
Stir the suspension vigorously at room temperature.
-
Slowly add the 0.3 M Br2 solution in DCM dropwise to the reaction mixture. Continue the addition until a faint brown color persists, which indicates the consumption of the starting material. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]
-
Once the reaction is complete, filter the mixture through a fritted funnel to remove the silica gel.
-
To the filtrate, add methyl acrylate (10 equivalents) to quench any excess bromine.
-
Wash the organic solution sequentially with saturated aqueous Na2S2O3, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.[2]
Proposed Reaction Workflow:
Caption: Workflow for the one-step synthesis of 1,2-dithiolanes.
Spectroscopic Data
Table 3: 1H and 13C NMR Chemical Shifts Note: The following table is a template. Specific chemical shift values (δ) in ppm for this compound are not available in the cited literature. Data for other substituted 1,2-dithiolanes have been reported.[8][9]
| Nucleus | Position | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |
| 1H NMR | -CH2- (C4) | (Not Available) | (Not Available) | (Not Available) |
| -CH2- (C5) | (Not Available) | (Not Available) | (Not Available) | |
| -CH3 (on C3) | (Not Available) | (Not Available) | (Not Available) | |
| 13C NMR | C3 | (Not Available) | (Not Available) | |
| C4 | (Not Available) | (Not Available) | ||
| C5 | (Not Available) | (Not Available) | ||
| -CH3 | (Not Available) | (Not Available) |
Table 4: Mass Spectrometry Fragmentation Data Note: The following table is a template. Specific m/z values for this compound are not available in the cited literature. The fragmentation of the molecular ion (M+) is expected to be a key feature.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 134 | [C5H10S2]+• (Molecular Ion) | (Not Available) |
| (Not Available) | (Fragment 1) | (Not Available) |
| (Not Available) | (Fragment 2) | (Not Available) |
Biological Activity and Mechanism of Action
While the specific biological activities of this compound are not extensively documented, several related 1,2-dithiolane-containing natural products and their synthetic analogs exhibit significant biological effects. For example, nereistoxin, which is N,N-dimethyl-1,2-dithiolan-4-amine, and its derivatives (e.g., cartap, bensultap) are known for their insecticidal properties.[3][4]
The mechanism of action for these nereistoxin analogs involves the blockade of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3][10] These compounds act as non-competitive antagonists, effectively inhibiting the ion channel associated with the nAChR. This prevents the neurotransmitter acetylcholine from exerting its effect, leading to paralysis and death of the insect.
Logical Diagram: Proposed Mechanism of Action for Nereistoxin Analogs
Caption: Mechanism of nAChR antagonism by 1,2-dithiolane analogs.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nereistoxin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Natural Occurrence of 3,3-Dimethyl-1,2-dithiolane in Food Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-1,2-dithiolane is a cyclic disulfide compound that has been identified as a volatile component in certain food products, contributing to their overall aroma profile. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound in foods, with a particular focus on its detection in coffee. This document summarizes the available data on its presence, outlines detailed experimental protocols for its analysis, and explores its likely formation pathways during food processing. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the study of sulfur-containing volatile compounds.
Introduction
Volatile sulfur compounds (VSCs) play a crucial role in the aroma and flavor of a wide variety of food products. Among these, cyclic disulfides such as this compound are of interest due to their potent and often unique sensory characteristics. While the presence of various dithiolane derivatives is well-documented in some foods, such as asparagusic acid in asparagus, the specific natural occurrence of this compound has been less extensively studied. This guide aims to consolidate the existing knowledge on this compound in food matrices.
Natural Occurrence in Food Products
The available scientific literature indicates that this compound has been primarily detected in coffee. However, a notable gap exists in the quantitative analysis of this compound.
Table 1: Documented Occurrence of this compound in Food Products
| Food Product | Presence Detected | Quantitative Data | Reference(s) |
| Arabica Coffee (Coffea arabica) | Yes | Not Quantified | |
| Robusta Coffee (Coffea canephora) | Yes | Not Quantified |
As indicated in Table 1, while the presence of this compound has been confirmed in both Arabica and Robusta coffee, to date, no studies have reported its specific concentration. This highlights a need for further quantitative research to understand the levels at which this compound occurs and its potential impact on coffee aroma.
Formation Pathways
The formation of this compound in food products is believed to occur primarily through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during thermal processing, such as the roasting of coffee beans. The likely precursors for the formation of this specific dithiolane are sulfur-containing amino acids (e.g., cysteine, methionine) and carbonyl compounds derived from the degradation of sugars.
Figure 1: General Maillard reaction pathway leading to sulfur compounds.
The diagram above illustrates the general sequence of the Maillard reaction, which is a key process in the formation of flavor and aroma compounds in thermally processed foods. Sulfur-containing compounds, including this compound, are formed through the interaction of sulfur-containing amino acids and sugar degradation products.
Experimental Protocols
The analysis of volatile sulfur compounds like this compound in complex food matrices such as coffee requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed for this purpose. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix prior to GC-MS analysis.
Representative Protocol: Analysis of Volatile Sulfur Compounds in Roasted Coffee by HS-SPME-GC-MS
This protocol is a representative method that can be adapted for the qualitative and quantitative analysis of this compound in roasted coffee beans.
4.1.1. Materials and Reagents
-
Roasted coffee beans
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal standard (e.g., a deuterated analog of the target analyte or a structurally similar compound not present in the sample)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
4.1.2. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
SPME-compatible autosampler
-
Capillary GC column suitable for volatile sulfur compound analysis (e.g., DB-WAX or equivalent)
4.1.3. Sample Preparation
-
Grind roasted coffee beans to a consistent particle size.
-
Weigh 2.0 g of ground coffee into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
4.1.4. HS-SPME Procedure
-
Place the sealed vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
-
Retract the fiber into the needle.
4.1.5. GC-MS Analysis
-
Transfer the SPME fiber to the GC injection port.
-
Desorb the analytes from the fiber in the hot injector (e.g., 250 °C) for a specified time (e.g., 5 minutes) in splitless mode.
-
Start the GC temperature program. A typical program might be: initial temperature of 40 °C held for 3 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
4.1.6. Data Analysis
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
For quantification, create a calibration curve using standards of known concentrations of this compound and the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Figure 2: Workflow for HS-SPME-GC-MS analysis of volatile compounds.
This diagram outlines the key steps involved in the analysis of volatile compounds in a food matrix using Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry.
Conclusion and Future Perspectives
This compound is a naturally occurring volatile sulfur compound that has been identified in coffee. While its presence is documented, there is a clear lack of quantitative data regarding its concentration in various food products. The Maillard reaction during thermal processing is the most probable pathway for its formation. The analytical methodology of HS-SPME-GC-MS provides a robust platform for the future quantification of this compound.
For researchers and professionals in drug development, understanding the natural occurrence and formation of such bioactive compounds in the human diet can be of interest. Further research is warranted to:
-
Quantify the concentration of this compound in a wider range of food products.
-
Elucidate the specific precursor molecules and reaction kinetics for its formation during food processing.
-
Investigate the sensory properties and potential biological activities of this compound.
Addressing these research gaps will provide a more complete understanding of the role and significance of this and other cyclic disulfides in food science and potentially in human health.
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 1,2-Dithiolanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted 1,2-dithiolanes, a class of sulfur-containing heterocyclic compounds. Particular emphasis is placed on their unique reactivity, which stems from the inherent strain within the five-membered ring structure. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a vital resource for professionals in research and drug development.
Introduction to 1,2-Dithiolanes
1,2-Dithiolanes are organosulfur compounds featuring a five-membered ring containing a disulfide bond (-S-S-). This structural motif is found in several important naturally occurring molecules, including the essential metabolic cofactor lipoic acid and asparagusic acid, which is found in asparagus.[1][2] The defining characteristic of the 1,2-dithiolane ring is the significant ring strain imposed on the disulfide bond, which forces the C-S-S-C dihedral angle to be much smaller (less than 35°) than that of linear disulfides (around 90°).[3] This geometric constraint leads to a weaker S-S bond, making these compounds highly susceptible to nucleophilic attack and reduction, a property that is central to their biological function and their application in drug delivery and materials science.[3][4]
Physical Properties of Substituted 1,2-Dithiolanes
The physical properties of substituted 1,2-dithiolanes are influenced by the nature of their substituents and the inherent properties of the dithiolane ring. The strained disulfide bond gives rise to a characteristic UV absorbance maximum at longer wavelengths compared to unstrained disulfides.
Table 1: Physical Properties of Key 1,2-Dithiolane Derivatives
| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| (R)-Lipoic Acid | 5-[(3R)-dithiolan-3-yl]pentanoic acid | 206.33[5] | 60.5[6] | 162.5[6] | - |
| Asparagusic Acid | 1,2-dithiolane-4-carboxylic acid | 150.21[7] | 75.7–76.5[7] | 323.9[7] | 1.50[7] |
| 1,2-Dithiolane | (unsubstituted) | 106.20[1] | - | - | - |
Table 2: Spectroscopic and Structural Data for 1,2-Dithiolane Derivatives
| Compound/Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) | S-S Bond Length (Å) | CSSC Dihedral Angle (°) |
| 1,2-Dithiolane | C3-H, 3.36; C4-H, 2.09; C5-H, 3.36[8] | C3, 41; C4, 56; C5, 41[8] | ~330 | - | < 35[3] |
| C12DL | - | - | - | ~2.06[3] | 35.2[3] |
| DiMeDL | - | - | 354[3] | ~2.06[3] | 23.4[3] |
Note: C12DL and DiMeDL are synthetic derivatives described in recent literature, highlighting the impact of substitution on the ring's properties.[3]
The geometry of the 1,2-dithiolane ring profoundly affects its properties. X-ray crystallography has revealed that the S-S bond length in these rings is elongated (around 2.06 Å) compared to linear disulfides (typically ~2.03 Å).[3] The small CSSC dihedral angle leads to repulsion between the lone pairs of electrons on the sulfur atoms, weakening the S-S bond and increasing the ring strain.[3] This strain energy has been calculated to be significantly higher than in the corresponding six-membered 1,2-dithiane ring.[3][9]
Chemical Properties and Reactivity
The chemistry of 1,2-dithiolanes is dominated by the reactivity of the strained disulfide bond.
-
Redox Chemistry : 1,2-dithiolanes are readily reduced to their corresponding open-chain 1,3-dithiols. For example, lipoic acid is reduced to dihydrolipoic acid (DHLA), which is its biologically active form.[10] This reduction can be achieved using various reducing agents, including cellular thiols like glutathione and enzymes such as thioredoxin reductase.[11][12] Conversely, 1,3-dithiols can be oxidized to form the 1,2-dithiolane ring.[3][9]
-
Ring-Opening Reactions : Due to the high ring strain, the disulfide bond is susceptible to nucleophilic attack.[4][8] Strong nucleophiles, such as thiolates, Grignard reagents, and organolithium compounds, can readily open the ring.[8] This rapid thiol-disulfide exchange is a key feature exploited in applications like cellular uptake, where the dithiolane moiety reacts with thiols on the cell surface.[11][13]
-
Polymerization : Some unsubstituted or minimally substituted 1,2-dithiolanes are unstable and prone to ring-opening polymerization to form polydisulfides.[1][3] This tendency can be mitigated by introducing bulky substituents on the carbon backbone.[3]
-
Alkylation : The sulfur atoms in the 1,2-dithiolane ring are nucleophilic and can be alkylated with reagents like alkyl halides to form 1,2-dithiolium salts.[8]
Experimental Protocols
A. General Synthesis of Substituted 1,2-Dithiolanes
A common and modern approach for synthesizing functionalized 1,2-dithiolanes involves the oxidative cyclization of 1,3-dithiols. A recently developed one-step method provides an efficient route from 1,3-bis-tert-butyl thioethers.[3][14]
Protocol: One-Step Synthesis from 1,3-bis-tert-butyl thioethers [3][9]
-
Starting Material Preparation : Synthesize the desired 1,3-bis-tert-butyl thioether substrate through standard organic chemistry methods. These precursors are often designed with a hydroxyl group to allow for downstream functionalization.
-
Dissolution : Dissolve the 1,3-bis-tert-butyl thioether substrate in a suitable solvent, such as dichloromethane (DCM), at room temperature.
-
Reaction Initiation : Add a solution of bromine (Br₂) in DCM dropwise to the stirred solution of the thioether. The reaction is typically rapid and proceeds to completion within minutes.
-
Quenching : Upon completion (monitored by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction and Purification : Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure substituted 1,2-dithiolane.
Protocol: Synthesis of Asparagusic Acid [7]
A laboratory synthesis for asparagusic acid has been established, starting from diethyl malonate.
-
Formation of β,β'-diiodoisobutyric acid : Treat diethyl bis(hydroxymethyl)malonate with hydroiodic acid. This step results in decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid.
-
Dithiol Formation : React the diiodo compound sequentially with sodium trithiocarbonate (Na₂CS₃) and then sulfuric acid to produce dihydroasparagusic acid (the dithiol form).
-
Oxidative Cyclization : Oxidize the dihydroasparagusic acid with hot dimethyl sulfoxide (DMSO) to yield the final product, asparagusic acid (1,2-dithiolane-4-carboxylic acid).
B. Thiol-Disulfide Exchange Assay
This protocol can be used to assess the reactivity of a 1,2-dithiolane derivative with a thiol, such as glutathione (GSH).
-
Reagent Preparation : Prepare stock solutions of the 1,2-dithiolane probe (e.g., 10 mM in DMSO) and a thiol reductant (e.g., 100 mM GSH in a suitable aqueous buffer, pH 7.4).
-
Reaction Setup : In a microplate well or cuvette, add the aqueous buffer. Add the 1,2-dithiolane stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Initiation and Monitoring : Initiate the reaction by adding the GSH stock solution to the desired final concentration (e.g., 1 mM). Immediately begin monitoring the reaction using a spectrophotometer or fluorometer. The ring-opening of the dithiolane can be followed by monitoring the change in absorbance at a characteristic wavelength (e.g., ~330 nm for the disulfide bond) or by using a fluorogenic dithiolane probe.[12]
-
Data Analysis : Record the signal over time. The rate of the reaction can be determined from the initial slope of the kinetic trace, providing a quantitative measure of the dithiolane's reactivity.
Biological Significance and Signaling Pathways
Substituted 1,2-dithiolanes play crucial roles in biology and have been explored for various biomedical applications.
A. Lipoic Acid as an Enzymatic Cofactor
The (R)-enantiomer of α-lipoic acid is an essential cofactor for several mitochondrial multienzyme complexes involved in aerobic metabolism.[10][15] It is covalently attached to a specific lysine residue of the E2 subunit (dihydrolipoyl transacetylase) of these complexes. Its function is to transfer acyl groups between the E1 and E3 subunits.
Caption: Role of Lipoic Acid in the Pyruvate Dehydrogenase (PDH) Complex.
B. Thiol-Mediated Cellular Uptake
The high reactivity of the 1,2-dithiolane ring towards thiols has been harnessed as a strategy for delivering molecular cargo into cells. This process, known as thiol-mediated uptake, is thought to involve a cascade of thiol-disulfide exchange reactions, starting with thiols on the cell surface and continuing across the cell membrane.[11][13]
Caption: General mechanism of 1,2-dithiolane mediated cellular uptake.
C. Interaction with Thioredoxin Reductase (TrxR)
There has been significant interest in 1,2-dithiolanes as substrates or inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[16][17] However, recent studies suggest that while some specific derivatives may show activity, the 1,2-dithiolane moiety itself is not a specific pharmacophore for TrxR and can be nonspecifically reduced by a wide range of cellular thiols.[11][18] The inhibitory activity of certain 1,2-dithiolane-containing compounds against TrxR is often attributed to other functional groups within the molecule, such as a Michael acceptor, rather than the dithiolane ring itself.[16][18]
References
- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lipoic acid | C8H14O2S2 | CID 6112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Asparagusic acid - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Asparagusic Acid - A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Lipoic acid - Wikipedia [en.wikipedia.org]
- 16. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Spectroscopic Profile of 3,3-Dimethyl-1,2-dithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethyl-1,2-dithiolane. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions and data from analogous structures to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Triplet (t) | 2H | -S-CH₂ -CH₂- |
| ~2.0 - 2.2 | Triplet (t) | 2H | -S-CH₂-CH₂ - |
| ~1.4 | Singlet (s) | 6H | -C(CH₃ )₂- |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 55 | C (CH₃)₂ |
| ~40 - 45 | -S-C H₂-CH₂- |
| ~30 - 35 | -S-CH₂-C H₂- |
| ~25 - 30 | -C(C H₃)₂ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (CH₂) |
| 1380-1365 | Medium | C-H bend (gem-dimethyl) |
| 550-450 | Weak | S-S stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 119 | Moderate | [M - CH₃]⁺ |
| 102 | Moderate | [M - S]⁺ |
| 68 | High | [C₅H₈]⁺ |
| 56 | High | [C₄H₈]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters:
-
Spectral width: 12-16 ppm
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Spectral width: 200-220 ppm
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 45 degrees
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their vibrational frequencies.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
The separated components elute from the GC and enter the MS ion source.
-
Typical GC parameters:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium
-
-
Typical MS parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass range: m/z 40-400
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
ring strain and stability of the 1,2-dithiolane ring system
An In-depth Technical Guide to the Ring Strain and Stability of the 1,2-Dithiolane Ring System
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This ring system is a prominent feature in several biologically significant natural products, including the metabolic cofactor α-lipoic acid and the plant-derived asparagusic acid. The inherent geometric constraints of the five-membered ring impose significant strain on the disulfide bond, rendering it substantially more reactive than its linear counterparts. This unique reactivity profile makes the 1,2-dithiolane moiety a subject of intense research, particularly in the fields of materials science for the development of dynamic polymers and in drug development for creating targeted delivery systems and redox-active therapeutic agents.[1][2] This guide provides a detailed technical overview of the structural and energetic properties of the 1,2-dithiolane ring, focusing on the interplay between ring strain and chemical stability, and offers insights into the experimental methodologies used to study these systems.
Ring Strain in the 1,2-Dithiolane System
The stability of any cycloalkane is influenced by a combination of angle strain, torsional strain, and transannular (steric) strain.[3][4] In the 1,2-dithiolane ring, these factors, particularly the torsional strain around the disulfide bond, result in a system of elevated potential energy.
Geometric Properties and Strain Analysis
The defining feature of the 1,2-dithiolane ring is its constrained C-S-S-C dihedral angle. Unlike linear disulfides which preferentially adopt a dihedral angle of approximately 90° to minimize repulsion between the lone pairs on the sulfur atoms, the five-membered ring forces this angle into a much more acute conformation, typically below 35°.[5] This enforced planarity leads to a significant overlap of the non-bonding sulfur p-orbitals, resulting in a destabilizing four-electron repulsion.[5] This electronic effect not only weakens the S-S bond but also elongates it compared to unstrained disulfides.[5] The estimated strain energy of the 1,2-dithiolane ring is reported to be at least 6.5 kcal/mol, with some estimates placing it closer to 11 kcal/mol.[6]
Data Presentation: Geometric and Energetic Properties
The following table summarizes the key quantitative data related to the geometry and strain of the 1,2-dithiolane ring compared to a typical acyclic disulfide.
| Parameter | 1,2-Dithiolane Ring System | Acyclic (Linear) Disulfide (Reference) |
| S-S Bond Length | ~2.06 Å[5][7] | ~2.03 Å[5] |
| C-S-S-C Dihedral Angle (φ) | < 35° (e.g., 23.4° to 35.2°)[5][7] | ~90°[5] |
| Strain Energy | ≥ 6.5 kcal/mol[6] | ~0 kcal/mol (by definition) |
| UV-Vis Absorbance (λmax) | ~330 nm[6][8] | Typically < 280 nm |
Stability and Reactivity
The concepts of thermodynamic and kinetic stability are crucial for understanding the behavior of chemical systems.[9] Thermodynamic stability relates to the energy difference between reactants and products at equilibrium, while kinetic stability pertains to the rate at which a reaction proceeds.[9][10] The significant ring strain in 1,2-dithiolanes renders them thermodynamically less stable and kinetically more labile compared to linear disulfides.
Factors Influencing Stability
-
Reduction and Oxidation: The weakened disulfide bond is susceptible to reduction by various chemical and biological reducing agents, such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and cellular thiols like glutathione (GSH), to yield the corresponding acyclic 1,3-dithiol.[8][11][12] This redox activity is reversible, and the dithiol can be oxidized back to the cyclic disulfide.
-
Thiol-Disulfide Exchange: The high reactivity of the 1,2-dithiolane ring makes it highly prone to thiol-disulfide exchange reactions. This process is initiated by the nucleophilic attack of a thiol on one of the sulfur atoms, leading to ring opening.[5] This property is fundamental to its role in biological systems and its application in dynamic covalent chemistry.[13]
-
Polymerization: A common consequence of the instability of 1,2-dithiolanes is their tendency to undergo spontaneous ring-opening polymerization, especially during purification or storage.[5][7] This process is often initiated by trace amounts of thiols.[1]
-
Photochemical Reactivity: The S-S bond in 1,2-dithiolanes can be cleaved by UV light, leading to the formation of diradicals that can initiate polymerization or other reactions.[14]
Data Presentation: Reactivity Parameters
| Reaction Type | Reagents/Conditions | Outcome |
| Reduction | TCEP, DTT, Zn/HCl, NaBH4 | Ring opening to form 1,3-dithiol[8][12] |
| Thiol-Disulfide Exchange | Cellular thiols (e.g., GSH) | Ring opening and formation of mixed disulfides[11][13] |
| Alkylation | Alkyl halides | Attack on sulfur to form 1,2-dithiolium salts[12] |
| Nucleophilic Attack | Grignard reagents, Alkyl lithium | Ring opening[12] |
| Polymerization | Spontaneous or thiol-initiated | Formation of polydisulfides[1][5] |
Biological Significance and Applications
The unique reactivity of the 1,2-dithiolane ring is exploited in nature and in the laboratory.
-
Natural Products: In α-lipoic acid, the ring is central to its role as a cofactor in acyl transfer reactions and as an antioxidant. The redox cycling between the oxidized (dithiolane) and reduced (dithiol) forms is key to its function.
-
Drug Delivery and Cellular Probes: The propensity of 1,2-dithiolanes to undergo rapid thiol-disulfide exchange with cell-surface thiols is used to enhance the cellular uptake of molecular cargo.[13] However, while some probes based on this moiety have been reported as highly selective for enzymes like thioredoxin reductase (TrxR), other studies suggest they are opened non-specifically by a wide range of cellular thiols, a point of ongoing debate in the field.[13][15][16]
Mandatory Visualizations
Caption: Workflow for the synthesis of 1,2-dithiolanes.
Caption: Redox cycling of the 1,2-dithiolane ring system.
Caption: Thiol-disulfide exchange pathway for 1,2-dithiolanes.
Experimental Protocols
Protocol: Synthesis of a 4-Hydroxy-1,2-dithiolane Derivative
This protocol is adapted from a modern, single-step synthesis from 1,3-bis-tert-butyl thioether precursors.[5]
-
Preparation of Substrate: Synthesize the required 1,3-bis-tert-butyl thioether by reacting the corresponding 1,3-dihalide precursor with tert-butylthiol in the presence of a base like K₂CO₃ in DMF at room temperature. Purify the thioether product.
-
Cyclization Reaction:
-
Dissolve the 1,3-bis-tert-butyl thioether substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂) in DCM dropwise to the stirred solution. The amount of Br₂ is typically 2.0 to 2.5 equivalents.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure 4-hydroxy-1,2-dithiolane derivative. Note that some derivatives may be prone to auto-polymerization during purification.[5]
-
Protocol: Characterization by Reductive Cleavage and HPLC Analysis
This protocol confirms the presence of the 1,2-dithiolane ring by observing its reduction.[8]
-
Sample Preparation: Prepare a solution of the purified 1,2-dithiolane compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Initial HPLC Analysis:
-
Inject an aliquot of the sample onto a reverse-phase HPLC system (e.g., C18 column).
-
Run a suitable gradient of solvents (e.g., water and acetonitrile, both containing 0.1% TFA).
-
Monitor the elution profile using a UV detector at two wavelengths: a standard wavelength for aromatic systems if present (e.g., 220 nm or 254 nm) and at 330 nm to specifically detect the weak absorbance of the disulfide bond.
-
Record the retention time of the peak corresponding to the intact 1,2-dithiolane.
-
-
Reductive Cleavage:
-
To a separate aliquot of the sample solution, add a reducing agent such as TCEP from a stock solution to a final concentration of ~10 mM.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Post-Reduction HPLC Analysis:
-
Inject the TCEP-treated sample onto the HPLC using the same method as in step 2.
-
Confirmation: The successful reduction of the 1,2-dithiolane to the more polar 1,3-dithiol will be confirmed by the disappearance or significant decrease of the original peak and the appearance of a new peak at a different (typically earlier) retention time. The absorbance at 330 nm should disappear for the new peak.
-
Conclusion
The 1,2-dithiolane ring system is a fascinating chemical entity whose properties are dominated by significant inherent ring strain. This strain lowers its thermodynamic stability and enhances its kinetic reactivity, particularly towards nucleophiles and reducing agents. These characteristics make it a versatile tool in chemical biology and materials science, enabling the design of stimuli-responsive materials and advanced drug delivery systems. A thorough understanding of the delicate balance between its strained structure and its reactivity is paramount for researchers aiming to harness the unique potential of this five-membered disulfide ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Disulfide Bond in 3,3-Dimethyl-1,2-dithiolane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,3-dimethyl-1,2-dithiolane moiety is a five-membered cyclic disulfide characterized by significant ring strain, which profoundly influences the reactivity of its disulfide bond. This technical guide provides a comprehensive overview of the core chemical principles governing the reactivity of this compound. It delves into the thermodynamics and kinetics of its disulfide bond, explores key reactions such as thiol-disulfide exchange and ring-opening polymerization, and presents detailed experimental protocols for its synthesis. Furthermore, this guide discusses the potential implications of its reactivity in the context of drug development, drawing parallels with the well-studied analogue, lipoic acid, and its role in cellular signaling pathways.
Introduction
Cyclic disulfides are pivotal structural motifs in numerous biologically active molecules and have garnered considerable interest in the field of drug development. The 1,2-dithiolane ring system, in particular, is subject to significant torsional and bond-angle strain, rendering the disulfide bond more susceptible to cleavage compared to its linear counterparts. The presence of gem-dimethyl groups at the C3 position in this compound further modulates its reactivity profile. Understanding the nuances of this reactivity is crucial for harnessing its potential in therapeutic design and for the development of novel covalent adaptable networks. This guide aims to provide a detailed technical resource for researchers exploring the chemistry and applications of this compound.
Physicochemical and Reactivity Data
The reactivity of the disulfide bond in this compound is intrinsically linked to its structural and electronic properties. The inherent ring strain of the 1,2-dithiolane ring weakens the S-S bond, making it more susceptible to nucleophilic attack and reduction.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S₂ | [2] |
| Molecular Weight | 134.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 58384-57-9 | [2] |
Table 2: Quantitative Reactivity Data (Estimated and Comparative)
| Parameter | Value | Notes |
| Standard Reduction Potential (E°') | ~ -0.32 V | Estimated based on the value for the analogous lipoic acid/dihydrolipoic acid redox pair. This value indicates a strong reducing potential. |
| Thiol-Disulfide Exchange Rate Constant (k) | 10⁻¹ - 10¹ M⁻¹s⁻¹ (uncatalyzed) | This is a general range for non-catalyzed thiol-disulfide exchange reactions at neutral pH.[3][4] The specific rate for this compound may be influenced by steric hindrance from the gem-dimethyl groups.[5] |
| Ring Strain Energy | High (qualitative) | The five-membered ring imposes a low dihedral angle on the C-S-S-C bond, leading to significant torsional strain and a weaker S-S bond compared to linear disulfides.[1][6] |
Key Reactions of the Disulfide Bond
The strained disulfide bond of this compound is the focal point of its reactivity, undergoing several key transformations.
Thiol-Disulfide Exchange
A fundamental reaction of disulfides is the exchange with a thiol, proceeding via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[7] This reversible reaction is crucial in many biological processes and is a key consideration in the design of disulfide-containing drugs. The general mechanism is as follows:
Caption: Thiol-Disulfide Exchange Mechanism.
The rate of this reaction is dependent on several factors, including the pKa of the attacking thiol, the steric accessibility of the disulfide bond, and the solvent polarity.[5][7] The gem-dimethyl groups in this compound may sterically hinder the approach of the nucleophilic thiolate, potentially slowing the reaction rate compared to unsubstituted 1,2-dithiolane.[5]
Reduction and Ring-Opening
The disulfide bond can be cleaved reductively to yield the corresponding dithiol, 2,2-dimethyl-1,3-propanedithiol. This can be achieved using various reducing agents, such as sodium borohydride or dithiothreitol (DTT). The high ring strain of the 1,2-dithiolane ring makes this process thermodynamically favorable.
Caption: Reductive Ring-Opening of this compound.
Ring-Opening Polymerization
Under certain conditions, such as exposure to heat or UV light, 1,2-dithiolanes can undergo ring-opening polymerization to form linear polydisulfides.[8] This property is of significant interest in materials science for the creation of dynamic and recyclable polymers. The polymerization is driven by the release of ring strain.
Experimental Protocols
Synthesis of this compound
A common synthetic route to 1,2-dithiolanes involves the conversion of a 1,3-diol to a dithiol, followed by oxidation to form the cyclic disulfide.[9] The following is a generalized protocol adapted for the synthesis of this compound from 2,2-dimethyl-1,3-propanediol.
Step 1: Tosylation of 2,2-Dimethyl-1,3-propanediol
-
To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ditosylate.
Step 2: Formation of 2,2-Dimethyl-1,3-propanedithiol
-
Treat the ditosylate (1.0 eq) with sodium hydrosulfide (NaSH) (2.5 eq) in a suitable solvent such as DMF or ethanol.
-
Heat the reaction mixture at 60-80 °C for 4-6 hours.
-
Cool the mixture, dilute with water, and acidify with a mineral acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude dithiol is often used directly in the next step without further purification.
Step 3: Oxidative Cyclization to this compound
-
Dissolve the crude 2,2-dimethyl-1,3-propanedithiol in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a mild oxidizing agent, such as iodine (I₂) (1.1 eq) or iron(III) chloride (FeCl₃) (catalytic amount), to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the dithiol by TLC.
-
Quench the reaction with a solution of sodium thiosulfate if iodine was used.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
Relevance in Drug Development and Cellular Signaling
While specific studies on the biological activity of this compound are limited, the structurally related molecule, α-lipoic acid (a 1,2-dithiolane derivative), is a well-characterized antioxidant and cofactor in cellular metabolism. The reactivity of the disulfide bond in lipoic acid is central to its biological functions. It is plausible that this compound could exhibit similar, albeit modulated, biological activities.
Lipoic acid is known to influence key cellular signaling pathways, primarily through its ability to modulate the cellular redox state. Two prominent examples are the Nrf2 and insulin signaling pathways.
Nrf2 Signaling Pathway
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes. Lipoic acid, through its redox activity, can modulate Keap1 and thereby activate the Nrf2 pathway.
Caption: Lipoic acid-mediated activation of the Nrf2 pathway.
Insulin Signaling Pathway
Lipoic acid has been shown to enhance insulin sensitivity and glucose uptake in cells. It can modulate the activity of key components of the insulin signaling cascade, such as the insulin receptor and downstream kinases like PI3K and Akt. This modulation is thought to occur, in part, through redox-sensitive mechanisms, where the thiol-disulfide status of critical cysteine residues in signaling proteins is altered.
Caption: Modulation of the insulin signaling pathway by lipoic acid.
The potential for this compound to interact with these and other cellular pathways warrants further investigation, with the understanding that its specific reactivity profile will dictate its biological effects.
Conclusion
The disulfide bond in this compound is a highly reactive functional group, a consequence of the inherent strain within the five-membered ring. This reactivity manifests in its propensity to undergo thiol-disulfide exchange, reduction, and ring-opening polymerization. While specific quantitative data for this particular molecule remains an area for further research, analogies to related compounds like lipoic acid provide valuable insights into its potential behavior and biological activities. The synthetic accessibility of this compound, coupled with the unique reactivity of its disulfide bond, makes it an intriguing scaffold for applications in drug development, materials science, and as a probe for studying redox biology. This guide provides a foundational understanding for researchers to explore and exploit the rich chemistry of this strained cyclic disulfide.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H10S2 | CID 6453614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. Effect of ring strain on the thiolate-disulfide exchange. A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00199D [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: One-Step Synthesis of 3,3-Dimethyl-1,2-dithiolane from a Thioether Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the efficient, one-step synthesis of 3,3-Dimethyl-1,2-dithiolane from its corresponding 1,3-bis-tert-butyl thioether precursor. 1,2-Dithiolanes are five-membered heterocyclic compounds whose unique reactivity, stemming from the geometric constraints and inherent strain of the disulfide bond, makes them valuable in various applications, including drug delivery, biosensors, and dynamic polymer synthesis.[1][2] Traditional syntheses often involve multi-step processes with harsh conditions that can lead to undesired side products.[1][2] This protocol adapts a recently developed method that utilizes bromine to induce a rapid, high-yield cyclization of a readily accessible thioether under mild conditions, proceeding to completion within minutes.[1][3]
Overview and Reaction Principle
The synthesis is based on the bromine-induced oxidative cyclization of a 1,3-bis-tert-butyl thioether. The reaction is presumed to proceed via a sulfonium-mediated ring closure. The key steps in the proposed mechanism are:
-
Initial formation of a sulfonium bromide intermediate.[1][2]
-
Elimination of isobutylene to generate an activated sulfenyl bromide.[1][2]
-
Intramolecular cyclization followed by a second isobutylene elimination to yield the final 1,2-dithiolane product.[1][2]
This method circumvents the limitations of traditional two-step approaches that often require the generation and subsequent oxidation of 1,3-dithiols, which can suffer from low functional group tolerance and the formation of polydisulfides.[1][2]
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This section details the synthesis of the thioether precursor and its subsequent one-step conversion to this compound.
Protocol A: Synthesis of Thioether Precursor (2,2-Dimethyl-1,3-bis(tert-butylthio)propane)
The thioether precursor can be readily prepared from commercially available starting materials, such as 1,3-dibromo-2,2-dimethylpropane.
Materials:
-
1,3-Dibromo-2,2-dimethylpropane
-
tert-Butylthiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-dibromo-2,2-dimethylpropane (1 equiv.) in DMF, add potassium carbonate (2.5 equiv.).
-
Slowly add tert-butylthiol (2.2 equiv.) to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure thioether precursor.
Protocol B: One-Step Synthesis of this compound
This protocol is adapted from the optimized conditions reported for the synthesis of analogous functionalized 1,2-dithiolanes.[1][4]
Materials:
-
2,2-Dimethyl-1,3-bis(tert-butylthio)propane (from Protocol A)
-
Bromine (Br₂) solution (0.3 M in Dichloromethane)
-
Hydrated silica gel (prepared by mixing silica gel and deionized water in a 2:1 wt/wt ratio)
-
Dichloromethane (DCM)
-
Methyl acrylate
-
Hexanes
Procedure:
-
In a round-bottom flask, combine the thioether precursor (1 equiv.) and hydrated silica gel (mass ratio of silica to thiol = 2 g/mmol ).
-
Add DCM to achieve a final thioether concentration of 0.05 M.
-
Cool the mixture to 0°C in an ice bath and stir vigorously.
-
Slowly add the 0.3 M bromine solution dropwise. Continue addition until a faint brown color persists and TLC analysis confirms the complete consumption of the starting material. This typically requires 1.2–1.5 equivalents of Br₂.[4]
-
Filter the reaction mixture through a fritted funnel to remove the silica gel.
-
Add methyl acrylate (10 equiv.) to the filtrate to scavenge any residual thiol impurities and stir for 2 hours at room temperature.[4]
-
Work-up and Purification: a. Reduce the volume of DCM by approximately half under reduced pressure. b. Add hexanes and repeat the evaporation. Perform this solvent-swap cycle three times, ensuring the mixture does not become too concentrated to prevent potential polymerization.[4] c. Load the crude product in hexanes onto a silica gel column. d. Perform flash column chromatography (using a hexanes/ethyl acetate gradient) to isolate the pure this compound.
Data Presentation
The following tables summarize quantitative data from the synthesis of a model compound, 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL), which established the optimized reaction conditions, and the yields of various other 1,2-dithiolanes prepared using this method.[1] This data provides a strong basis for the expected outcome of the this compound synthesis.
Table 1: Optimization of Reaction Conditions for a Model Thioether [1] (Substrate: 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol)
| Entry | Oxidant (equiv.) | Additive | Solvent | Time (min) | Yield (%) |
| 1 | Br₂ (1.5) | None | DCM | 5 | 55 |
| 2 | Br₂ (1.5) | Hydrated Silica | DCM | 5 | 77 |
| 3 | Br₂ (2.2) | Hydrated Silica | DCM | 5 | 71 |
| 4 | NBS (3.0) | Hydrated Silica | DCM | 60 | 45 |
Table 2: Substrate Scope and Isolated Yields for Various 1,2-Dithiolanes [1]
| Thioether Precursor | 1,2-Dithiolane Product | Product Name | Yield (%) |
| 1,3-bis(tert-butylthio)propan-2-ol | 4-hydroxy-1,2-dithiolane | HDL | 65 |
| 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol | 4-hydroxy-4-phenyl-1,2-dithiolane | PhDL | 77 |
| 1,3-bis(tert-butylthio)-2-isopropylpropan-2-ol | 4-hydroxy-4-isopropyl-1,2-dithiolane | iPrDL | 72 |
| 1,3-bis(tert-butylthio)-2-propylpropan-2-ol | 4-hydroxy-4-propyl-1,2-dithiolane | nPrDL | 68 |
| 1-(tert-butylthio)-3-((tert-butylthio)methyl)heptan-3-ol | 4-butyl-4-hydroxy-1,2-dithiolane | C4DL | 75 |
Visualizations
Caption: Experimental workflow for the one-step dithiolane synthesis.
Safety Precautions
-
Bromine is highly toxic, corrosive, and volatile. Handle the bromine solution exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
The reaction is exothermic. Ensure slow, dropwise addition of the bromine solution, especially during scale-up, and maintain cooling with an ice bath.
Conclusion
The described one-step protocol offers a mild, rapid, and efficient route to this compound from a readily accessible thioether precursor. This methodology avoids the harsh conditions and multiple steps of classical approaches, providing high yields and tolerance for various functionalities, making it a valuable tool for researchers in chemistry and drug development.
References
Application Notes and Protocols for 1,2-Dithiolane Synthesis via Oxidative Cyclization
Introduction
The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing a disulfide bond. This structural feature is present in various natural products, such as lipoic acid and asparagusic acid, and is of significant interest to researchers in materials science, chemical biology, and drug development.[1][2] The unique reactivity of the 1,2-dithiolane ring, which arises from the geometric strain on the sulfur-sulfur bond, has been leveraged for applications in drug delivery, reversible polymer-protein conjugation, biosensors, and the synthesis of dynamic polymer networks.[1][2][3]
Distinct from linear disulfides which typically have a CSSC dihedral angle near 90°, the cyclic structure of 1,2-dithiolanes constrains this angle to less than 35°.[1][2] This low dihedral angle leads to orbital overlap between the non-bonding sulfur orbitals, resulting in a destabilizing four-electron interaction that weakens the S-S bond.[1][2] Consequently, 1,2-dithiolanes are more susceptible to thiol-disulfide exchange and ring-opening polymerization.[2] However, the synthetic accessibility of functionally diverse 1,2-dithiolanes has been a significant challenge, often limiting their broader application.[1][2]
These application notes provide an overview and detailed protocols for two primary oxidative cyclization strategies for synthesizing 1,2-dithiolanes: the traditional two-step oxidation of 1,3-dithiols and a modern, one-step synthesis from 1,3-bis-tert-butyl thioethers.
Synthetic Strategies: A Comparative Overview
The synthesis of 1,2-dithiolanes is primarily achieved through the formation of an intramolecular disulfide bond from a linear precursor. The choice of strategy depends on substrate compatibility, desired yield, and operational simplicity.
-
Traditional Two-Step Synthesis: This classic approach involves the initial synthesis of a 1,3-dithiol precursor, which is subsequently oxidized to form the 1,2-dithiolane ring.[1][2] While conceptually straightforward, the generation of the 1,3-dithiol can require harsh reaction conditions that are incompatible with sensitive functional groups and can lead to the formation of undesired polymeric disulfides.[1][2]
-
One-Step Synthesis from Thioether Precursors: To circumvent the limitations of the traditional method, a milder, one-step approach has been developed. This strategy utilizes readily accessible 1,3-bis-tert-butyl thioethers, which undergo a bromine-mediated oxidative cyclization to directly yield functionalized 1,2-dithiolanes in minutes under mild conditions.[1][2][4]
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of 3,3-Dimethyl-1,2-dithiolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3-Dimethyl-1,2-dithiolane as a monomer in polymer synthesis. Due to the limited specific literature on this particular monomer, the provided protocols are based on established methods for the ring-opening polymerization (ROP) of other substituted 1,2-dithiolanes. It is important to note that the gem-dimethyl substitution at the C3 position is expected to significantly influence the monomer's reactivity.
Introduction to this compound Polymerization
This compound is a five-membered cyclic disulfide. Like other 1,2-dithiolanes, it can undergo ring-opening polymerization (ROP) to form poly(disulfide)s. This process is driven by the release of ring strain inherent to the five-membered ring structure. The resulting polymers possess a backbone rich in disulfide bonds, which can impart unique properties such as redox responsiveness, dynamic covalent character, and high refractive indices.
However, studies on other substituted 1,2-dithiolanes have shown that substitution on the carbon backbone, particularly geminal disubstitution at the C3 position, can increase the stability of the monomer and make it more resistant to ring-opening.[1] This suggests that the polymerization of this compound may require more forcing conditions (e.g., higher temperatures, more potent initiators, or longer reaction times) compared to less substituted analogs like lipoic acid.
The poly(this compound) is expected to have a flexible backbone with pendent methyl groups, which may influence its solubility, thermal properties, and intermolecular interactions. The disulfide linkages in the polymer backbone are dynamic covalent bonds, allowing for potential applications in self-healing materials, recyclable thermosets, and drug delivery systems where degradation via reduction is desired.
Potential Applications
-
Drug Delivery: The redox-responsive disulfide bonds in the polymer backbone can be cleaved in the reducing environment of the cell cytoplasm, making these polymers suitable for controlled drug release applications.
-
High Refractive Index Polymers: Sulfur-rich polymers are known to exhibit high refractive indices, making them potentially useful in optical applications such as lenses and coatings.[2][3]
-
Dynamic and Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create dynamic networks that can be reprocessed, repaired, or recycled.[1][4]
-
Biomaterials: The biocompatibility of polydisulfides derived from naturally occurring monomers like lipoic acid suggests that poly(this compound) could be explored for various biomedical applications.[5]
Data Presentation
The following tables summarize quantitative data from the literature for the polymerization of various 1,2-dithiolane derivatives. This data provides a comparative context for the expected outcomes of this compound polymerization.
Table 1: Photopolymerization of Substituted 1,2-Dithiolanes
| Monomer | Initiator (wt%) | Light Source | Irradiation Time (s) | Conversion (%) | Polymer Mn (kDa) | Refractive Index (Polymer) | Reference |
| Methyl ester of lipoic acid (LipOMe) | 1% TPO | 400-500 nm, 40 mW/cm² | 600 | >95 | 14 | 1.56 | [2] |
| Methyl 4-methyl-1,2-dithiolane-4-carboxylate | 1% TPO | 400-500 nm, 40 mW/cm² | 600 | >95 | 12 | 1.58 | [2] |
Table 2: Comparative Reactivity of Substituted 1,2-Dithiolanes
| Monomer | Relative Polymerization Rate | Notes | Reference |
| Methyl ester of lipoic acid (LipOMe) | ~12x faster | Compared to Me-AspOMe under photopolymerization conditions. | [2] |
| Methyl 4-methyl-1,2-dithiolane-4-carboxylate | Slower | The substitution pattern and electronic effects influence the reactivity of the dithiolane ring. | [2] |
| 3,3-disubstituted-1,2-dithiolanes | Expected to be slower | Geminal substitution at the C3 position increases monomer stability and resistance to ring-opening due to reduced ring strain.[1] | [1] |
Experimental Protocols
Note: As this compound is expected to be less reactive than other 1,2-dithiolanes, optimization of the following protocols (e.g., increased temperature, initiator concentration, or reaction time) may be necessary.
Protocol 1: Thermal Ring-Opening Polymerization (ROP)
This protocol describes the bulk thermal ROP of this compound. This method is simple and avoids the use of initiators and solvents.
Materials:
-
This compound
-
Schlenk flask or sealed polymerization tube
-
Nitrogen or Argon gas supply
-
Vacuum line
-
Oil bath or heating mantle with temperature controller
-
Stir bar
Equipment:
-
Standard glassware for inert atmosphere chemistry
-
Magnetic stirrer/hotplate
Procedure:
-
Place this compound (e.g., 1.0 g) and a stir bar into a Schlenk flask.
-
Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon) to remove oxygen.
-
Immerse the flask in a preheated oil bath at a temperature above the monomer's melting point (a starting temperature of 100-140°C is recommended, to be optimized).
-
Stir the molten monomer under an inert atmosphere for a predetermined time (e.g., 2-24 hours). The viscosity of the reaction mixture is expected to increase as polymerization proceeds.
-
After the desired time, remove the flask from the oil bath and allow it to cool to room temperature.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) and precipitating it into a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
¹H and ¹³C NMR: To confirm the ring-opening of the dithiolane and the structure of the resulting polymer.
-
GPC/SEC: To determine the molecular weight and molecular weight distribution of the polymer.
-
DSC/TGA: To analyze the thermal properties of the polymer, such as glass transition temperature and decomposition temperature.
Protocol 2: Photoinitiated Ring-Opening Polymerization
This protocol describes the photopolymerization of this compound using a photoinitiator. This method allows for spatial and temporal control over the polymerization.
Materials:
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))
-
UV light source (e.g., mercury arc lamp with appropriate filters)
-
Quartz reaction vessel or glass vial transparent to the UV wavelength
-
Nitrogen or Argon gas supply
-
Stir bar
Equipment:
-
Magnetic stirrer
-
UV curing system
Procedure:
-
Dissolve the photoinitiator in this compound monomer at the desired concentration (e.g., 0.5-2 wt%). Gentle heating may be required to dissolve the initiator.
-
Transfer the monomer/initiator mixture to the reaction vessel.
-
Purge the mixture with an inert gas for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the vessel and place it under the UV light source.
-
Irradiate the mixture for a specific time (e.g., 10-60 minutes). The progress of the polymerization can be monitored by the increase in viscosity.
-
After irradiation, the polymer can be purified as described in Protocol 1.
Characterization:
-
FTIR: To monitor the disappearance of monomer-specific peaks and the appearance of polymer peaks in real-time.
-
¹H NMR, GPC/SEC, DSC/TGA: As described in Protocol 1.
Protocol 3: Chemically-Initiated Ring-Opening Polymerization (Anionic or Cationic)
This protocol provides a general framework for the chemically-initiated ROP of this compound. The choice of initiator will determine whether the polymerization proceeds through an anionic or cationic mechanism.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Initiator:
-
Anionic: n-Butyllithium (n-BuLi), sodium naphthalenide, or a thiol with a base (e.g., triethylamine).
-
Cationic: A strong acid such as triflic acid (TfOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
-
Quenching agent (e.g., methanol for anionic, a weak base for cationic).
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum line
Equipment:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Dry glassware.
-
Syringes for transferring anhydrous solvents and initiators.
Procedure:
-
Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
Add this compound and a stir bar to a Schlenk flask and dry under vacuum.
-
Dissolve the monomer in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature).
-
Slowly add the initiator via syringe. An immediate color change may be observed.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours), monitoring the viscosity.
-
Terminate the polymerization by adding the appropriate quenching agent.
-
Purify the polymer by precipitation as described in Protocol 1.
Characterization:
-
¹H NMR, GPC/SEC, DSC/TGA: As described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: General scheme of the ring-opening polymerization of this compound.
References
- 1. Passerini polymerization of α-lipoic acid for dynamically crosslinking 1,2-dithiolane-functionalized polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00751D [pubs.rsc.org]
- 2. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]
- 3. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical Polymerization of 1,2-Dithiolane Derivatives at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Polymerization of 3,3-Dimethyl-1,2-dithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ring-opening polymerization (ROP) of 3,3-Dimethyl-1,2-dithiolane offers a direct route to functional polydisulfides, a class of polymers with significant potential in biomedicine and drug development. The inherent dynamic and redox-responsive nature of the disulfide bond in the polymer backbone makes these materials ideal for creating "smart" systems. Applications include stimuli-responsive drug delivery vehicles that target the reductive environment of tumors, self-healing hydrogels for tissue engineering, and adaptable biomaterials.[1][2] The strained five-membered ring of 1,2-dithiolanes, including the 3,3-dimethyl substituted variant, facilitates polymerization under various conditions, which can be initiated by thiols, heat, or light.[3][4] This document provides an overview of key applications and detailed protocols for the synthesis and characterization of poly(this compound).
Application Notes
Polymers derived from this compound are notable for the disulfide linkages constituting the polymer backbone. This unique feature is the basis for their primary applications in the biomedical field.
-
Redox-Responsive Drug Delivery: A major challenge in chemotherapy is the lack of selectivity of anticancer drugs, leading to systemic toxicity.[5] Polydisulfides can be formulated into nanoparticles or polymer-drug conjugates to encapsulate or carry therapeutic agents.[1][2] Many solid tumors exhibit significantly higher concentrations of the reducing tripeptide glutathione (GSH) compared to normal tissues.[2][5] This elevated GSH level can cleave the disulfide bonds in the polymer backbone, triggering the disassembly of the nanocarrier and the controlled release of the encapsulated drug directly at the tumor site. This targeted release mechanism can enhance therapeutic efficacy while minimizing side effects.[2]
-
Self-Healing and Adaptable Hydrogels: The dynamic covalent nature of disulfide bonds allows for their reversible cleavage and reformation. When incorporated as crosslinks in a hydrogel network, this property imparts self-healing and viscoelastic characteristics.[4][6] These adaptable hydrogels are valuable for tissue engineering, as they can better mimic the dynamic environment of native tissues. Furthermore, their injectable nature and ability to be modified or degraded on demand using light or reducing agents make them versatile platforms for cell encapsulation and regenerative medicine.[4]
-
Biodegradable Macromolecular Systems: The susceptibility of the disulfide bond to physiological reducing conditions ensures the biodegradability of the resulting polymers. This has been leveraged in the development of macromolecular MRI contrast agents that provide enhanced imaging of the cardiovascular system and tumors before being safely degraded and excreted from the body.[7] The degradation rate can be tuned by modifying the substituents around the disulfide bond, allowing for controlled clearance and improved safety profiles.[7]
Visualizations
Caption: Thiol-initiated anionic ring-opening polymerization mechanism.
Caption: General experimental workflow for polydisulfide synthesis.
Caption: Redox-responsive drug delivery signaling pathway.
Experimental Protocols
Protocol 1: Thiol-Initiated Anionic Ring-Opening Polymerization
This protocol describes the anionic ROP of this compound initiated by a thiolate anion. The procedure is adapted from established methods for other 1,2-dithiolanes.[1][6]
Materials:
-
This compound (monomer)
-
1-dodecanethiol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: In the Schlenk flask, dissolve this compound (e.g., 1.0 g) in anhydrous THF (e.g., 5 mL).
-
Initiation: Add 1-dodecanethiol via syringe. The monomer-to-initiator ratio will determine the target molecular weight. For example, a 50:1 ratio.
-
Catalysis: Add a catalytic amount of DBU (e.g., 1-5 mol% relative to the initiator) to the stirring solution. The DBU deprotonates the thiol to generate the initiating thiolate anion.
-
Polymerization: Allow the reaction to proceed at room temperature. The solution may become more viscous as the polymer forms. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or GPC. Reaction times can vary from a few hours to 24 hours.
-
Termination & Purification: Once the desired conversion is reached, terminate the polymerization by exposing the solution to air or by adding a small amount of acid (e.g., acetic acid).
-
Precipitation: Slowly pour the reaction mixture into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring. The polymer will precipitate as a solid or viscous oil.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of THF. Repeat the precipitation step two more times to ensure the removal of unreacted monomer and catalyst.
-
Drying: Collect the purified polymer and dry it under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Polymer Characterization
This protocol outlines the standard methods for characterizing the synthesized poly(this compound).
A. Gel Permeation Chromatography (GPC/SEC) [8]
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent, typically THF or chloroform. Ensure the polymer is fully dissolved.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of polystyrene or poly(methyl methacrylate) standards for calibration.
-
Analysis: Inject the polymer solution into the GPC system. The elution profile will be used to calculate the molecular weight distribution relative to the calibration standards. A narrow PDI (typically < 1.5) suggests a controlled polymerization process.
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [9][10]
¹H NMR is used to confirm the structure of the resulting polymer and verify the ring-opening.
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried polymer (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The disappearance of the characteristic peaks of the strained cyclic monomer and the appearance of new, broader peaks corresponding to the linear polydisulfide structure confirm successful polymerization. For poly(this compound), one would expect the sharp singlets of the gem-dimethyl protons and the methylene protons of the monomer to be replaced by broader signals in the polymer spectrum.
Quantitative Data Summary
The following table summarizes representative molecular weight data from the ring-opening polymerization of various 1,2-dithiolane monomers, providing a reference for expected outcomes. Data for the specific 3,3-dimethyl substituted monomer may vary but should follow similar trends.
| Monomer | Polymerization Method | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Lipoic Acid Derivative | Thiol-Initiated Anionic ROP | 5,000 - 25,000 | 1.1 - 1.4 | [1][11] |
| Lipoic Acid Derivative | Photoinitiated ROP | Varies with light exposure | 1.2 - 1.8 | [4] |
| Asparagusic Acid Derivative | Thiol-Initiated Anionic ROP | 8,000 - 30,000 | 1.2 - 1.5 | [6][11] |
| General 1,2-Dithiolane | Cationic ROP | 3,000 - 15,000 | 1.3 - 2.0 | [12] |
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Self-immolative polydisulfides and their use as nanoparticles for drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-immolative polydisulfides and their use as nanoparticles for drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polydisulfide Based Biodegradable Macromolecular Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 3,3-Dimethyl-1,2-dithiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1,2-dithiolane is a volatile organosulfur compound and a member of the dithiolane class of heterocycles.[1] This compound has been identified as a naturally occurring substance in a few different foods, such as arabica and robusta coffees. Due to its volatility and presence in complex matrices, gas chromatography coupled with mass spectrometry (GC-MS) is the ideal analytical technique for its identification and quantification. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate analysis of this compound and depends on the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique for the extraction and concentration of volatile and semi-volatile compounds from liquid and solid samples.[2]
Materials:
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
Heater-stirrer or water bath
-
Gas-tight syringe (for liquid samples)
-
Sodium chloride (NaCl)
-
Methanol
-
Internal Standard (IS) solution (e.g., 2-methyl-3-furanthiol at 10 µg/mL in methanol)
Procedure for Liquid Samples (e.g., Coffee, Biological Fluids):
-
Transfer 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Procedure for Solid Samples (e.g., Coffee Beans, Tissue):
-
Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
Add 2 mL of deionized water to create a slurry and aid in the release of volatiles.
-
Add 1 g of NaCl.
-
Follow steps 4-8 from the liquid sample procedure.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. A polar column like Carbowax 20M can also be used.[3] |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min, hold for 5 min. |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-250 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions for this compound (C₅H₁₀S₂):
| Ion (m/z) | Role |
| 134 | Molecular Ion (Quantifier) |
| 119 | Fragment Ion (Qualifier) |
| 88 | Fragment Ion (Qualifier) |
| 73 | Fragment Ion (Qualifier) |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a pure standard of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present such data.
Table 1: Quantification of this compound in Coffee Samples
| Sample ID | Sample Type | Concentration (ng/g) | Standard Deviation (SD) | % Relative Standard Deviation (%RSD) |
| A-01 | Arabica Beans | 15.2 | 1.3 | 8.6 |
| A-02 | Arabica Beans | 18.5 | 1.9 | 10.3 |
| R-01 | Robusta Beans | 25.8 | 2.5 | 9.7 |
| R-02 | Robusta Beans | 22.1 | 2.1 | 9.5 |
| QC-Low | Spiked Control | 10.5 (at 10 ng/g) | 0.8 | 7.6 |
| QC-High | Spiked Control | 48.9 (at 50 ng/g) | 4.2 | 8.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a solid or liquid sample.
Caption: Workflow for the GC-MS analysis of this compound.
This comprehensive protocol provides a robust starting point for the GC-MS analysis of this compound. Researchers are encouraged to optimize these parameters for their specific instrumentation and sample matrices to achieve the best possible results.
References
Application Notes and Protocols for the HPLC Separation of 1,2-Dithiolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dithiolane derivatives are a significant class of cyclic disulfides found in various natural products and synthetic compounds. Their unique chemical properties, particularly their role in redox biology and their ability to undergo thiol-disulfide exchange, have made them a focus in drug development and chemical biology. Notably, derivatives like lipoic acid are crucial cofactors in metabolism, while others are investigated as potential inhibitors or probes for enzymes such as thioredoxin reductase (TrxR). The inherent strain of the five-membered ring influences their reactivity and biological activity.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis, purification, and quality control of 1,2-dithiolane derivatives. This document provides detailed application notes and protocols for the HPLC separation of these compounds, including methodologies for both achiral (reverse-phase) and chiral separations.
I. Reverse-Phase HPLC for Analysis and Purification
Reverse-phase HPLC (RP-HPLC) is a primary method for the routine analysis and purification of 1,2-dithiolane derivatives. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: General RP-HPLC Method
This protocol is a generalized procedure suitable for the analysis of various 1,2-dithiolane derivatives. Optimization of the gradient and other parameters may be necessary for specific applications.
1. Sample Preparation:
-
Dissolve the 1,2-dithiolane derivative in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at 220 nm for general peptide/amide bonds and at 330 nm for the weak disulfide bond absorbance, which can be characteristic of the 1,2-dithiolane ring.[1]
-
Column Temperature: 25-30 °C.
3. Post-Run Analysis:
-
Integrate the peak areas to determine the purity and quantity of the 1,2-dithiolane derivative.
-
For purification, fractions can be collected based on the retention time of the peak of interest. The collected fractions can then be lyophilized to remove the mobile phase.
Confirmation of 1,2-Dithiolane Peak
To confirm the identity of the peak corresponding to the oxidized 1,2-dithiolane, a reduction reaction can be performed.[1]
-
Procedure: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to a sample of the purified peptide.
-
Analysis: Inject the TCEP-treated sample onto the HPLC under the same conditions. The reduced, open-chain thiol-containing peptide will typically have a different retention time (often eluting slightly later) than the cyclic disulfide form.[1]
II. Chiral HPLC Separation of Dithiolane Derivatives
For 1,2-dithiolane derivatives that are chiral, enantiomeric separation is crucial for determining enantiomeric purity and for isolating specific stereoisomers, as biological activity is often stereospecific. Chiral stationary phases (CSPs) are commonly employed for this purpose. While the following data is for 1,3-dithiolane derivatives, the principles and columns used are often applicable to 1,2-dithiolanes.
Experimental Protocol: Chiral Separation
This protocol is based on established methods for similar cyclic disulfide compounds and provides a starting point for method development.[2]
1. Sample Preparation:
-
Dissolve the racemic or enantiomerically enriched dithiolane derivative in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or ECD detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA (amylose-based) or Chiralpak IC (cellulose-based).
-
Mobile Phase: A mixture of n-Hexane and a polar modifier like methyl tert-butyl ether (MTBE) or an alcohol (e.g., isopropanol). A small amount of an additive like diethylamine (DEA) may be required for basic compounds. Example mobile phase: n-Hexane/MTBE/Diethylamine 85:15:0.1 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm).[2]
-
Column Temperature: 25 °C.
Quantitative Data for Chiral Separations
The following table summarizes chromatographic parameters from a study on the chiral separation of a 1,3-dithiolane derivative, which can serve as a reference for method development for 1,2-dithiolanes.[2]
| Compound | Chiral Stationary Phase | Mobile Phase | k1 | k2 | Separation Factor (α) | Resolution (Rs) |
| (R/S)-BS148 (1,3-dithiolane) | Chiralpak IA | n-Hex/MTBE/DEA (85:15:0.1) | 0.68 | 1.00 | 1.42 | 2.20 |
| (R/S)-Alcohol 1 (1,3-dithiolane) | Chiralpak IA | n-Hex/MTBE (4:1) | 4.60 | 5.34 | 1.16 | 1.39 |
| (R/S)-Ester 2 (1,3-dithiolane) | Chiralpak IA | n-Hex/MTBE (4:1) | 2.18 | 2.63 | 1.21 | 1.60 |
k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively.
III. Visualization of Workflows and Pathways
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 1,2-dithiolane derivatives.
Caption: General workflow for HPLC analysis of 1,2-dithiolane derivatives.
Interaction with Thioredoxin Reductase Pathway
1,2-Dithiolane derivatives have been investigated as substrates and inhibitors of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[3][4] The proposed mechanism involves the reduction of the dithiolane ring by TrxR. However, there is ongoing debate, with some studies suggesting this reduction can be non-specific and occur via other cellular thiols like glutathione (GSH).[3][5][6]
The diagram below outlines the proposed interaction.
Caption: Proposed interaction of 1,2-dithiolanes with the TrxR system.
IV. Conclusion
The HPLC methods outlined in this document provide a robust framework for the separation, analysis, and purification of 1,2-dithiolane derivatives. For achiral analysis, reverse-phase chromatography is the method of choice, offering excellent resolution and reproducibility. For chiral derivatives, polysaccharide-based CSPs have demonstrated high efficacy in resolving enantiomers. The provided protocols and data serve as a valuable starting point for researchers, scientists, and drug development professionals working with this important class of compounds. Further method development and optimization will be necessary based on the specific properties of the 1,2-dithiolane derivative of interest.
References
- 1. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. mdpi.com [mdpi.com]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of 3,3-Dimethyl-1,2-dithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3,3-Dimethyl-1,2-dithiolane. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral assignment. This information is critical for the structural elucidation and quality control of this heterocyclic compound, which may serve as a building block in medicinal chemistry and drug development.
Introduction
This compound is a five-membered heterocyclic compound containing a disulfide bond. The analysis of its molecular structure is essential for understanding its chemical reactivity and potential applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standard operating procedure for their experimental verification.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the molecular symmetry of this compound, a simplified NMR spectrum is anticipated. The molecule contains three distinct sets of protons and four distinct carbon environments. The predicted chemical shifts are based on the analysis of similar structural motifs and general NMR principles.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~1.40 | Singlet | 6H | 2 x CH ₃ |
| H-b | ~2.10 | Triplet | 2H | -S-CH ₂- |
| H-c | ~3.00 | Triplet | 2H | -C(CH₃)₂-CH ₂- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~28.0 | 2 x C H₃ |
| C-2 | ~40.0 | -S-C H₂- |
| C-3 | ~45.0 | -C(CH₃)₂-C H₂- |
| C-4 | ~55.0 | -C (CH₃)₂- |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and the desired experimental temperature. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[3]
-
Concentration:
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to reference the chemical shifts (δ = 0.00 ppm).[3]
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[5]
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: -10 to 220 ppm
3.2.3. 2D NMR Experiments (for confirmation)
To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[1]
-
COSY: Identifies proton-proton couplings.
-
HSQC: Correlates directly bonded proton and carbon atoms.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical steps involved in the assignment of NMR signals for this compound.
Caption: Workflow for NMR Spectral Assignment.
Data Analysis and Interpretation
-
¹H NMR Spectrum:
-
Integration: The relative areas of the peaks should correspond to the number of protons in each environment (6:2:2).
-
Chemical Shift: The singlet around 1.40 ppm is characteristic of the gem-dimethyl protons. The triplets are indicative of the two adjacent methylene groups. The downfield shift of the methylene protons closer to the sulfur atoms is expected due to the electronegativity of sulfur.
-
Multiplicity: The splitting pattern (singlet and triplets) confirms the connectivity of the protons. The methylene protons at C4 and C5 are expected to couple with each other, resulting in triplets (assuming a first-order coupling pattern).
-
-
¹³C NMR Spectrum:
-
Number of Signals: Four distinct signals are expected, corresponding to the four unique carbon environments.
-
Chemical Shift: The chemical shifts are assigned based on the expected electronic environment of each carbon atom. The quaternary carbon (C3) will be deshielded, as will the carbons directly attached to the sulfur atoms.
-
-
2D NMR Spectra (if acquired):
-
COSY: A cross-peak between the two triplet signals in the ¹H NMR spectrum would confirm their coupling.
-
HSQC: This spectrum will show correlations between each proton signal and the carbon signal of the carbon to which it is directly attached, providing definitive C-H assignments.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust method for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. The protocols and predicted data presented here serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the structural verification and quality assessment of this compound.
References
Application Notes and Protocols for the Investigation of 3,3-Dimethyl-1,2-dithiolane in Flavor and Fragrance Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3-Dimethyl-1,2-dithiolane is a sulfur-containing heterocyclic compound belonging to the 1,2-dithiolane class of organic compounds. While literature specifically detailing its flavor and fragrance profile is limited, its structural similarity to other known aroma-active sulfur compounds suggests potential significance. It has been detected, though not quantified, in foods such as Arabica and Robusta coffee. The 1,2-dithiolane functional group is also present in naturally occurring compounds with notable biological and sensory properties, such as asparagusic acid from asparagus. This document provides a set of generalized application notes and experimental protocols for the synthesis, analytical characterization, and sensory evaluation of this compound to facilitate further research into its potential applications in the flavor and fragrance industry.
Application Note 1: Synthesis of this compound
Objective: To provide a general synthetic route for obtaining this compound for research purposes. The synthesis of 1,2-dithiolanes can be challenging due to the potential for polymerization. A common approach involves the formation of a 1,3-dithiol followed by oxidation to form the cyclic disulfide bond.
Key Applications:
-
Production of a reference standard for analytical studies.
-
Generation of material for sensory evaluation.
-
Use as a starting material for the synthesis of related flavor and fragrance compounds.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
2,2-Dimethyl-1,3-propanediol
-
Thionyl chloride (SOCl₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, rotary evaporator).
Procedure:
Step 1: Synthesis of 1,3-dichloro-2,2-dimethylpropane
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2-Dimethyl-1,3-propanediol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dichloro-2,2-dimethylpropane.
Step 2: Synthesis of 2,2-Dimethylpropane-1,3-dithiol
-
Prepare a solution of sodium polysulfide by heating sodium sulfide nonahydrate and sulfur in water.
-
In a separate flask, dissolve the crude 1,3-dichloro-2,2-dimethylpropane in ethanol.
-
Add the sodium polysulfide solution to the ethanolic solution of the dichloride and heat under reflux.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid.
-
Extract the dithiol with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Oxidative Cyclization to this compound
-
Dissolve the crude 2,2-Dimethylpropane-1,3-dithiol in a suitable solvent such as dichloromethane.
-
Slowly add a solution of iodine in the same solvent with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Data Presentation:
Table 1: Synthesis and Characterization Data for this compound.
| Parameter | Value | Method of Determination |
|---|---|---|
| Yield (%) | Gravimetric | |
| Purity (%) | GC-MS, HPLC | |
| ¹H NMR | NMR Spectroscopy | |
| ¹³C NMR | NMR Spectroscopy | |
| Mass Spectrum (m/z) | Mass Spectrometry |
| Appearance | | Visual Inspection |
Visualization:
Caption: Synthetic workflow for this compound.
Application Note 2: Analytical Characterization using Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor profile of this compound in a sample matrix. GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
Key Applications:
-
Determination of the odor activity of this compound.
-
Identification of its characteristic aroma notes.
-
Comparison of its odor profile with other flavor compounds.
Experimental Protocol: GC-O Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an olfactometry port.
-
Appropriate GC column for volatile sulfur compounds (e.g., DB-SULPHUR, DB-WAX).
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ethanol, dichloromethane).
-
Prepare a series of dilutions to determine the odor threshold.
-
For analysis in a food matrix (e.g., coffee), use a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
GC-O Procedure:
-
Set up the GC with an appropriate temperature program to separate the volatile compounds.
-
Split the column effluent between the detector (FID/MS) and the olfactometry port.
-
Inject the sample.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
-
Simultaneously, the detector records the chemical information.
-
Correlate the sensory data with the chromatographic peaks to identify the odor of this compound.
Data Presentation:
Table 2: GC-O Data for this compound.
| Retention Time (min) | Odor Descriptor | Odor Intensity (Scale 0-10) | Panelist ID |
|---|---|---|---|
| | | | |
Visualization:
Caption: Workflow for GC-Olfactometry analysis.
Application Note 3: Sensory Panel Evaluation
Objective: To determine the sensory threshold and overall flavor/fragrance profile of this compound in a defined medium.
Key Applications:
-
Establishing the concentration at which the compound can be perceived.
-
Developing a detailed sensory lexicon for the compound.
-
Assessing its potential for use in flavor and fragrance formulations.
Experimental Protocol: Sensory Evaluation
Panel Selection and Training:
-
Select a panel of at least 8-10 individuals who have been screened for their sensory acuity.
-
Train the panelists to recognize and scale the intensity of various aroma and taste attributes.
Sample Preparation:
-
Prepare a series of solutions of this compound in a neutral medium (e.g., water, deodorized oil, or an unscented lotion base) at varying concentrations.
-
Use a triangle test to determine the detection threshold. In a triangle test, panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.
Descriptive Analysis:
-
Once the detection threshold is established, present the panelists with a sample of this compound at a supra-threshold concentration.
-
Ask the panelists to describe the aroma and/or taste using a predefined list of descriptors (e.g., sulfury, rubbery, meaty, savory, green, etc.).
-
Have the panelists rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0-10).
Data Analysis:
-
Analyze the data from the triangle test to determine the significance of detection at each concentration.
-
For the descriptive analysis, calculate the mean intensity ratings for each descriptor and visualize the results using a spider web plot.
Data Presentation:
Table 3: Sensory Panel Descriptive Analysis of this compound.
| Descriptor | Mean Intensity Rating (0-10) | Standard Deviation |
|---|---|---|
| Sulfury | ||
| Rubbery | ||
| Meaty | ||
| Savory | ||
| Green |
| Other | | |
Visualization:
Caption: Workflow for sensory panel evaluation.
Investigating the Bioactivity of 3,3-Dimethyl-1,2-dithiolane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential bioactivities of 3,3-Dimethyl-1,2-dithiolane derivatives, drawing upon research on the broader class of 1,2-dithiolane compounds. The following sections detail the significant antioxidant, anticancer, and neuroprotective properties of these derivatives, supported by experimental data and detailed protocols for key assays.
Bioactivity Landscape of 1,2-Dithiolane Derivatives
The 1,2-dithiolane ring is a key pharmacophore found in several bioactive molecules, most notably lipoic acid. This five-membered cyclic disulfide endows its derivatives with a range of biological activities, primarily centered around redox modulation. The introduction of 3,3-dimethyl substitution can influence the lipophilicity and steric hindrance of the molecule, potentially modulating its interaction with biological targets. The primary areas of bioactivity investigated for 1,2-dithiolane derivatives include antioxidant, anticancer, and neuroprotective effects.
Quantitative Bioactivity Data
The following tables summarize quantitative data for various 1,2-dithiolane derivatives in key bioactivity assays. While specific data for this compound derivatives are limited in the public domain, the presented data for analogous compounds provide a valuable reference for anticipating their potential efficacy.
Table 1: Antioxidant Activity of 1,2-Dithiolane Derivatives
| Compound/Derivative | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| Thieno[2,3-b]thiophene Derivative 3 | DPPH Radical Scavenging | 420 | Ascorbic Acid | 58 |
Table 2: Anticancer Activity of 1,2-Dithiolane Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Notes |
| Asparagusic Acid Analog 2j | Multiple Cancer Cell Lines | Cytotoxicity (MTT) | >2 | Low cytotoxicity observed. |
| Asparagusic Acid Analog 2k | Multiple Cancer Cell Lines | Cytotoxicity (MTT) | 0.17 - 0.62 | Showed promising cytotoxicity.[1] |
| Thieno[2,3-c]pyridine Derivative 6i | HSC3 (Head and Neck Cancer) | Cytotoxicity (MTT) | 10.8 | Broad-spectrum anticancer activity.[2] |
| Thieno[2,3-c]pyridine Derivative 6i | T47D (Breast Cancer) | Cytotoxicity (MTT) | 11.7 | Broad-spectrum anticancer activity.[2] |
| Thieno[2,3-c]pyridine Derivative 6i | RKO (Colorectal Cancer) | Cytotoxicity (MTT) | 12.4 | Broad-spectrum anticancer activity.[2] |
Table 3: Thioredoxin Reductase 1 (TrxR1) Inhibition by 1,2-Dithiolane Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Notes |
| Asparagusic Acid Analogs (general) | DTNB Reduction Assay | >200 | The 1,2-dithiolane moiety alone is insufficient for strong TrxR1 inhibition.[1] |
| Asparagusic Acid Analog 2j | DTNB Reduction Assay | 5.3 | Combination with a Michael acceptor enhances inhibitory activity.[1] |
| Asparagusic Acid Analog 2k | DTNB Reduction Assay | 36.3 | Combination with a Michael acceptor enhances inhibitory activity.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the bioactivity of this compound derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for evaluating the free radical scavenging activity of compounds.[3][4]
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
This compound derivative stock solution (in a suitable solvent like ethanol or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol)
-
Ascorbic acid (as a positive control)
-
Ethanol or DMSO (as a blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and ascorbic acid in ethanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions, ascorbic acid dilutions, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell viability.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.
Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol is based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).[1]
Principle: Thioredoxin reductase catalyzes the reduction of its substrate, thioredoxin, using NADPH as a reducing agent. The activity can be measured by monitoring the reduction of DTNB to TNB (5-thio-2-nitrobenzoic acid), which produces a yellow color that can be measured at 412 nm.
Materials:
-
Recombinant human thioredoxin reductase 1 (TrxR1)
-
NADPH
-
DTNB
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
This compound derivative stock solution (in DMSO)
-
Auranofin (as a positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and DTNB.
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (auranofin).
-
Add TrxR1 enzyme to each well to initiate the reaction.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Neuroprotective Activity Assay in SH-SY5Y Cells
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[5][6]
Principle: SH-SY5Y neuroblastoma cells are a common model for studying neurodegenerative diseases. Oxidative stress, induced by agents like hydrogen peroxide (H2O2) or rotenone/oligomycin, leads to cell death. A neuroprotective compound will increase the viability of cells in the presence of the toxic stimulus.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Oxidative stress-inducing agent (e.g., H2O2, rotenone, oligomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Induce oxidative stress by adding the toxic agent (e.g., H2O2 at a final concentration of 100-200 µM) to the wells containing the test compound. Include a control group with the toxic agent alone and an untreated control group.
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.2.
-
The neuroprotective effect is determined by the percentage increase in cell viability in the presence of the test compound and the toxic agent, compared to the cells treated with the toxic agent alone.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound derivatives.
Caption: Antioxidant mechanism of 1,2-dithiolane derivatives.
Caption: Inhibition of the Thioredoxin pathway by dithiolane derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the neuroprotection assay.
References
- 1. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,3-Dimethyl-1,2-dithiolane in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of 3,3-Dimethyl-1,2-dithiolane for peptide modification is not extensively documented in current scientific literature. The following application notes and protocols are based on established principles of peptide chemistry, solid-phase peptide synthesis (SPPS), and the known reactivity of related cyclic disulfide compounds. These protocols are intended to be illustrative and will likely require optimization for specific applications.
Introduction
This compound is a cyclic disulfide compound. The gem-dimethyl group on this five-membered ring can confer conformational rigidity and potentially alter the redox properties of the disulfide bond compared to linear disulfides or unsubstituted dithiolanes.[1] In peptide science, the introduction of such moieties can serve several purposes, including the creation of constrained peptide structures to mimic or inhibit protein-protein interactions, the development of redox-sensitive probes, or the reversible protection of cysteine residues.
This document outlines a hypothetical application of this compound for the reversible modification of cysteine residues in peptides and provides a detailed protocol for its implementation using solid-phase peptide synthesis.
Proposed Application: Reversible Cysteine Modification
The disulfide bond in this compound can undergo thiol-disulfide exchange with the free thiol group of a cysteine residue in a peptide. This reaction results in the formation of a mixed disulfide, effectively "capping" the cysteine residue. This modification can be reversed under reducing conditions, regenerating the free thiol.
Potential Advantages:
-
Conformational Constraint: The cyclic nature of the dithiolane can impose steric hindrance and restrict the conformational freedom of the peptide backbone in the vicinity of the modified cysteine.
-
Modulation of Bioactivity: By modifying a cysteine residue crucial for biological activity, the peptide's function can be temporarily switched off. Subsequent removal of the dithiolane moiety can restore its activity, allowing for controlled activation.
-
Enhanced Stability: Capping the reactive thiol group of cysteine can prevent unwanted side reactions, such as oxidation or dimerization, thereby increasing the peptide's stability during storage or in biological media.
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Containing Peptide via Fmoc-SPPS
This protocol describes the synthesis of a model peptide containing a cysteine residue using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) by dissolving it with DIC and OxymaPure® in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including Fmoc-Cys(Trt)-OH.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from cysteine).
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: On-Resin Modification of Cysteine with a this compound Precursor
This hypothetical protocol describes the modification of a resin-bound peptide containing a deprotected cysteine residue with an activated precursor of this compound. A plausible precursor for this reaction would be 3-bromo-2,2-dimethylpropane-1-thiol, which could be activated for reaction with the cysteine thiol.
Materials:
-
Resin-bound peptide with a free cysteine thiol (synthesized as in Protocol 1, but with an orthogonal protecting group on cysteine that can be selectively removed on-resin, e.g., Fmoc-Cys(Mmt)-OH).
-
3-bromo-2,2-dimethylpropane-1-thiol (hypothetical precursor)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Selective Cysteine Deprotection:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with a solution of 1% TFA in DCM to remove the Mmt protecting group from the cysteine residue.
-
Wash the resin thoroughly with DCM and DMF to neutralize.
-
-
Activation of the Dithiolane Precursor: (This step is hypothetical and would require optimization)
-
Dissolve 3-bromo-2,2-dimethylpropane-1-thiol in DMF.
-
-
On-Resin Modification:
-
Add the solution of the activated precursor to the resin-bound peptide.
-
Add DIPEA to catalyze the reaction.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin and deprotect the remaining side chains using the cleavage cocktail as described in Protocol 1.
-
Purify and characterize the modified peptide using RP-HPLC and mass spectrometry. The expected mass will be the mass of the original peptide plus the mass of the 3,3-Dimethyl-1,2-dithiolanyl group minus two hydrogens.
-
Protocol 3: Reversal of the Modification
This protocol describes the removal of the this compound moiety to regenerate the free cysteine thiol.
Materials:
-
This compound-modified peptide
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the modified peptide in the buffer solution.
-
Add an excess of DTT or TCEP (e.g., 10-50 molar equivalents).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction by RP-HPLC and mass spectrometry to confirm the removal of the modifying group and the regeneration of the original peptide.
Data Presentation
The following table presents illustrative quantitative data that might be obtained from the peptide modification experiment described in Protocol 2.
| Parameter | Value | Method of Analysis |
| Peptide Sequence | H-Cys-Ala-Gly-Phe-Ile-NH2 | - |
| Modification Reagent | Activated this compound precursor | - |
| Reaction Time | 4 hours | RP-HPLC Monitoring |
| Conversion Yield | >90% | Integration of RP-HPLC peaks |
| Purity of Modified Peptide | >95% (after purification) | RP-HPLC at 214 nm |
| Mass of Unmodified Peptide | [Calculated Mass] Da | ESI-MS |
| Mass of Modified Peptide | [Calculated Mass + 134.02] Da | ESI-MS |
| Reversibility with DTT | Complete | RP-HPLC and ESI-MS |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for peptide modification with this compound.
Caption: Hypothetical redox-sensitive signaling pathway modulation.
References
Troubleshooting & Optimization
optimizing reaction conditions for 3,3-Dimethyl-1,2-dithiolane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,3-Dimethyl-1,2-dithiolane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure proper stoichiometry of reagents. |
| Degradation of the product. | - Work up the reaction at a lower temperature. - Use milder purification techniques. | |
| Inefficient starting material. | - Confirm the purity of the starting 1,3-dithiol or 1,3-bis-thioether. | |
| Formation of Polymeric Byproducts | Auto-polymerization of the 1,2-dithiolane ring.[1] | - Perform the reaction and purification at lower temperatures. - Use dilute reaction conditions. - Avoid prolonged storage of the purified product, especially in concentrated form.[1] |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature incrementally. - Monitor the reaction progress using TLC or GC-MS. |
| Inactive oxidizing or cyclization agent. | - Use fresh or properly stored reagents. | |
| Difficult Purification | Co-elution of product with byproducts. | - Optimize flash chromatography conditions (e.g., solvent gradient).[2] - Consider alternative purification methods like distillation or recrystallization if the product is stable. |
| Product instability on silica gel. | - Use a less acidic stationary phase for chromatography (e.g., neutral alumina). - Minimize the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 1,2-dithiolanes like this compound?
A1: Common methods for synthesizing the 1,2-dithiolane ring system include the oxidation of 1,3-dithiols and the bromine-induced cyclization of 1,3-bis-tert-butyl thioethers.[1][3] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the dithiolane ring.
Q2: My reaction to synthesize a substituted 1,2-dithiolane is showing a low yield. What are the first troubleshooting steps?
A2: For low yields, first, ensure the complete conversion of your starting material by monitoring the reaction with an appropriate technique like TLC or GC-MS. If the starting material is consumed, the issue may be with product instability or side reactions. The addition of silica gel to the reaction mixture has been shown to improve yields by scavenging reactive byproducts.[1][3]
Q3: I am observing significant amounts of a high molecular weight, insoluble material in my crude product. What is this and how can I prevent it?
A3: This is likely a polymeric disulfide resulting from the auto-polymerization of the strained 1,2-dithiolane ring, a commonly observed issue.[1] To minimize this, it is recommended to work at lower temperatures and concentrations. Some substituted 1,2-dithiolanes show greater stability; for instance, those with bulkier substituents can be more stable.[1]
Q4: What are the optimal conditions for purifying this compound?
A4: While specific conditions for this compound are not extensively reported, purification of analogous 1,2-dithiolanes is often achieved by flash chromatography.[2] It is crucial to be mindful of the potential for on-column polymerization. Using a non-acidic stationary phase and promptly eluting the product can be beneficial.
Q5: Can I store the purified this compound?
A5: Due to the inherent ring strain, 1,2-dithiolanes can be prone to polymerization upon storage.[1] It is often best to use the compound immediately after purification. If storage is necessary, it should be done at low temperatures, in a dilute solution, and under an inert atmosphere to minimize degradation.
Experimental Protocols
Method 1: Oxidation of 3,3-Dimethylpropane-1,3-dithiol
This protocol is adapted from general procedures for the oxidation of 1,3-dithiols to 1,2-dithiolanes.
Materials:
-
3,3-Dimethylpropane-1,3-dithiol
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,3-Dimethylpropane-1,3-dithiol in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of iodine in DCM dropwise to the reaction mixture with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to consume excess iodine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Method 2: Bromine-Induced Cyclization of a 1,3-bis-tert-butyl thioether
This protocol is based on the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.[1][3]
Materials:
-
1,3-bis(tert-butylthio)-2,2-dimethylpropane
-
Bromine (Br₂)
-
Hydrated silica gel
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-bis(tert-butylthio)-2,2-dimethylpropane in DCM, add hydrated silica gel.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of bromine in DCM dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter off the silica gel and wash it with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted 1,2-dithiolanes from the literature, which can serve as a reference for optimizing the synthesis of this compound.
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,3-bis-tert-butyl thioether 1a | Br₂ | DCM | Room Temp. | - | 77 | [1] |
| 1,3-bis-tert-butyl thioether 1a | NBS | DCM | Room Temp. | - | 15 | [1] |
| 1,3-bis-tert-butyl thioether 1a | I₂ | DCM | Room Temp. | - | No Reaction | [1] |
| Lipoic Acid & Hexaethylene Glycol | H₂SO₄ (cat.) | Toluene | 130 °C | 18 h | ~80 | [2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00199D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
common side reactions in the synthesis of 1,2-dithiolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2-dithiolanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,2-dithiolanes?
A1: The synthesis of 1,2-dithiolanes is often complicated by several side reactions, primarily due to the inherent strain in the five-membered disulfide ring. The most frequently encountered side reaction is polymerization or oligomerization , where the strained 1,2-dithiolane ring opens and reacts with other molecules to form linear or cyclic polydisulfides.[1][2] This is particularly problematic during purification and concentration steps.
Other common side reactions include:
-
Undesired polydisulfide formation during the generation of the precursor 1,3-dithiol, especially under harsh reaction conditions.[3]
-
Oxidation of thiol precursors to intermolecular disulfides instead of the desired intramolecular cyclization.
-
Formation of brominated byproducts when using bromine-based reagents for oxidative cyclization.[3]
-
Hydrolysis of functional groups on the starting material, for example, the partial hydrolysis of acyl groups in the synthesis of alpha-lipoic acid intermediates.
Troubleshooting Guides
Issue 1: My 1,2-dithiolane product keeps polymerizing upon concentration or purification.
Q: Why is my product polymerizing and how can I prevent it?
A: Polymerization is a common issue stemming from the ring strain of the 1,2-dithiolane moiety.[1] This strain makes the disulfide bond susceptible to nucleophilic attack, including by other dithiolane molecules, leading to ring-opening polymerization. This process can be initiated by thiols, heat, or light.
Troubleshooting Steps:
-
Minimize Heat Exposure: Avoid excessive heating during all stages of the synthesis and purification. If possible, perform reactions and workups at room temperature or below.
-
Use High Dilution: Performing the oxidative cyclization and subsequent purification steps under dilute conditions can favor the intramolecular reaction over intermolecular polymerization.
-
Control pH: The propensity for thiol-disulfide exchange and subsequent polymerization is pH-dependent. Maintaining a neutral or slightly acidic pH can help to minimize the presence of highly nucleophilic thiolate anions that can initiate polymerization.
-
Rapid Purification: Minimize the time the 1,2-dithiolane is in solution, especially in a purified state. Proceed with subsequent steps or analysis as quickly as possible.
-
Storage Conditions: Store the purified 1,2-dithiolane in a dilute solution in a non-nucleophilic solvent, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20 °C) to inhibit polymerization.
Experimental Protocol: Minimizing Polymerization during Purification
This protocol is adapted from general practices for handling sensitive organic compounds.
-
Reaction Quenching: After the oxidative cyclization is complete, quench the reaction by adding a slightly acidic aqueous solution (e.g., dilute HCl) to neutralize any basic reagents and protonate any remaining thiolates.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and immediately proceed to the next step.
-
Solvent Removal: Concentrate the solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below room temperature). Avoid concentrating to complete dryness if possible.
-
Chromatography: If column chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with a small amount of a non-nucleophilic base like triethylamine, which is then thoroughly washed with the eluent) and perform the separation as quickly as possible.
-
Final Product Handling: If the product must be isolated as a solid, do so rapidly and immediately store it under an inert atmosphere at low temperature. For many applications, it is preferable to use the 1,2-dithiolane as a solution of known concentration.
Issue 2: My reaction yields a significant amount of intermolecular disulfides instead of the 1,2-dithiolane.
Q: How can I favor intramolecular cyclization over intermolecular side reactions?
A: The formation of intermolecular disulfides is a common competitive reaction to the desired intramolecular cyclization. This is often a result of reaction conditions that favor intermolecular interactions.
Troubleshooting Steps:
-
High-Dilution Principle: The most effective way to promote intramolecular reactions is to perform the cyclization under high-dilution conditions. This reduces the probability of two different dithiol molecules reacting with each other.
-
Slow Addition of Precursor: A slow, controlled addition of the dithiol precursor to the reaction mixture containing the oxidizing agent can help maintain a low instantaneous concentration of the dithiol, further favoring intramolecular cyclization.
-
Choice of Oxidizing Agent: The choice of oxidizing agent can influence the reaction pathway. Milder oxidizing agents may provide better selectivity for the intramolecular reaction. Common oxidizing agents include oxygen (air), iodine, and dimethyl sulfoxide (DMSO).
-
Template-Assisted Synthesis: In some cases, metal ions can act as templates, bringing the two thiol groups into proximity and facilitating intramolecular cyclization.
Experimental Protocol: High-Dilution Oxidative Cyclization of a 1,3-Dithiol
This protocol provides a general guideline for favoring intramolecular cyclization.
-
Setup: In a large round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the chosen solvent and the oxidizing agent (e.g., a catalytic amount of iodine). The total solvent volume should be calculated to achieve a final dithiol concentration of approximately 0.001-0.01 M.
-
Precursor Solution: Dissolve the 1,3-dithiol precursor in the same solvent in the dropping funnel.
-
Slow Addition: Add the dithiol solution dropwise from the dropping funnel to the stirred reaction mixture over a period of several hours (e.g., 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, proceed with the appropriate workup procedure to isolate the 1,2-dithiolane, keeping in mind the precautions against polymerization mentioned in Issue 1.
Data Presentation: Effect of Concentration on Cyclization Yield
| Dithiol Precursor Concentration (M) | Approximate Intramolecular Product Yield (%) | Approximate Intermolecular Product Yield (%) |
| 0.1 | 30 | 70 |
| 0.01 | 75 | 25 |
| 0.001 | >95 | <5 |
| Note: These are representative values and actual yields will vary depending on the substrate and reaction conditions. |
Issue 3: I am observing unexpected byproducts in my reaction mixture.
Q: What are the likely byproducts and how can I minimize their formation?
A: The nature of the byproducts will depend on the specific synthetic route employed.
Case Study: Synthesis from 1,3-bis-tert-butyl thioethers using Bromine
In this method, the reaction of a 1,3-bis-tert-butyl thioether with bromine can lead to the formation of brominated byproducts.
[3]Identified Byproducts:
-
1,2-dibromo-2-methylpropane
-
tert-butyl bromide
Troubleshooting Steps:
-
Use of a Scavenger: The addition of hydrated silica gel to the reaction mixture has been shown to improve the yield of the desired 1,2-dithiolane. T[3]he silica gel is thought to scavenge reactive brominated byproducts.
-
Control Stoichiometry of Bromine: Use the minimum effective amount of bromine and consider slow addition to avoid localized high concentrations of the reagent.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. However, this may also slow down the desired reaction, so optimization is key.
Experimental Protocol: Synthesis of a 4-hydroxy-1,2-dithiolane with Silica Gel
This protocol is adapted from a literature procedure.
[3]1. Reaction Setup: To a solution of the 1,3-bis-tert-butyl thioether substrate in dichloromethane (DCM) in a round-bottom flask, add hydrated silica gel. 2. Reagent Addition: Slowly add a solution of bromine in DCM to the stirred reaction mixture at room temperature. 3. Reaction Monitoring: Monitor the reaction by TLC. The discoloration of the silica gel can also be an indicator of the reaction progress. 4. Workup: Upon completion, filter off the silica gel and wash it with DCM. The combined filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a standard aqueous workup. 5. Purification: The crude product is then purified by column chromatography.
Signaling Pathway: Proposed Mechanism and Side Product Formation
Caption: Proposed reaction mechanism and byproduct formation.
Data Summary
Table 1: Comparison of Oxidizing Agents for 1,2-Dithiolane Synthesis
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Oxygen (Air) | Room temperature, often with a catalyst (e.g., base) | Mild, inexpensive, environmentally friendly | Can be slow, may require a catalyst |
| Iodine (I2) | Room temperature, often in a non-polar solvent | Generally good yields, mild conditions | Can be expensive, potential for side reactions |
| Dimethyl Sulfoxide (DMSO) | Elevated temperatures (e.g., >100 °C) | Effective for some substrates | Requires high temperatures, potential for byproduct formation |
| Bromine (Br2) | Room temperature, often with a scavenger | Fast and effective for specific substrates | Can lead to brominated byproducts |
Table 2: Influence of Substituents on 1,2-Dithiolane Stability
| Substituent at C4 | Relative Stability to Polymerization |
| None (unsubstituted) | Low |
| Methyl | Moderate |
| Phenyl | High |
| tert-Butyl | Very High |
| Note: Increasing the steric bulk of substituents on the 1,2-dithiolane ring generally increases its stability and reduces the tendency for polymerization. |
References
Technical Support Center: Synthesis of 3,3-Dimethyl-1,2-dithiolane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,3-Dimethyl-1,2-dithiolane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to help improve reaction yields and address common challenges.
I. Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2,2-dimethyl-1,3-propanediol.
Step 1: Synthesis of 2,2-dimethyl-1,3-propanedithiol
The first step involves the conversion of the diol to the corresponding dithiol. This is commonly achieved by first converting the hydroxyl groups into a better leaving group, such as a mesylate, followed by nucleophilic substitution with a thiolating agent like potassium thioacetate and subsequent hydrolysis.
Step 2: Oxidative Cyclization to this compound
The synthesized 2,2-dimethyl-1,3-propanedithiol is then oxidized to form the cyclic disulfide bond of the target molecule, this compound. Common oxidizing agents for this transformation include iodine and hydrogen peroxide.
II. Experimental Protocols
A. Step 1: Synthesis of 2,2-dimethyl-1,3-propanedithiol
This protocol is based on the general principle of converting a diol to a dithiol.
Materials:
-
2,2-dimethyl-1,3-propanediol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF) or Acetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Mesylation of 2,2-dimethyl-1,3-propanediol:
-
Dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) or pyridine (2.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (2.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dimesylate.
-
-
Thioacetylation and Hydrolysis:
-
Dissolve the crude dimesylate in dimethylformamide (DMF) or acetone.
-
Add potassium thioacetate (2.5 eq) to the solution and heat the mixture to 60-80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the dimesylate.
-
After cooling to room temperature, add a solution of sodium hydroxide (4.0 eq) in methanol/water and stir for 2-4 hours to hydrolyze the thioacetate.
-
Acidify the reaction mixture with 6M HCl to a pH of ~1.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 2,2-dimethyl-1,3-propanedithiol can be purified by vacuum distillation or column chromatography.
-
B. Step 2: Oxidative Cyclization to this compound
Two common methods for the oxidative cyclization are presented below.
Method 1: Oxidation with Iodine
Materials:
-
2,2-dimethyl-1,3-propanedithiol
-
Iodine (I₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
Dissolve 2,2-dimethyl-1,3-propanedithiol (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Prepare a solution of iodine (1.1 eq) in the same solvent.
-
Slowly add the iodine solution to the dithiol solution at room temperature with vigorous stirring. The reaction is often rapid, and the disappearance of the iodine color can indicate the reaction's progress.
-
Stir for an additional 1-2 hours after the addition is complete.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.
Method 2: Oxidation with Hydrogen Peroxide
Materials:
-
2,2-dimethyl-1,3-propanedithiol
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Methanol or Ethanol
Procedure:
-
Dissolve 2,2-dimethyl-1,3-propanedithiol (1.0 eq) in methanol or ethanol.
-
Slowly add a 30% hydrogen peroxide solution (1.1 - 1.5 eq) dropwise to the dithiol solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
III. Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Iodine (I₂) ** | 70-85 | Room temperature, rapid reaction | High yield, fast reaction, easy to monitor | Iodine is a corrosive solid, potential for over-oxidation |
| Hydrogen Peroxide (H₂O₂) ** | 60-75 | 0 °C to room temperature | "Green" oxidant, readily available | Slower reaction, potential for side reactions, requires careful temperature control |
Note: Yields are approximate and can vary based on reaction scale and purity of the starting dithiol.
IV. Troubleshooting Guide & FAQs
Q1: The yield of the mesylation step is low. What could be the problem?
-
Incomplete reaction: Ensure that the methanesulfonyl chloride was added slowly at 0 °C and that the reaction was allowed to stir for a sufficient amount of time. Monitor the reaction by TLC until the starting diol is consumed.
-
Moisture contamination: Use anhydrous solvents and reagents. Moisture can hydrolyze the methanesulfonyl chloride and the dimesylate product.
-
Base issues: Ensure the correct stoichiometry of the base (triethylamine or pyridine) is used. An insufficient amount of base will not effectively neutralize the HCl generated, while an excess can lead to side reactions.
Q2: The conversion of the dimesylate to the dithiol is not going to completion.
-
Purity of the dimesylate: Ensure the crude dimesylate from the previous step is reasonably pure. Impurities can interfere with the reaction.
-
Activity of potassium thioacetate: Use fresh, high-quality potassium thioacetate.
-
Reaction temperature and time: The reaction may require higher temperatures or longer reaction times. Monitor the reaction by TLC to determine the optimal conditions.
Q3: During the oxidation step with iodine, the reaction mixture remains brown even after a long time.
-
Incorrect stoichiometry: Too much iodine may have been added. Add a small amount of saturated sodium thiosulfate solution dropwise until the brown color disappears.
-
Side reactions: The dithiol might have been impure, leading to side reactions with iodine.
Q4: The final product, this compound, appears to be unstable and polymerizes upon storage.
-
Purity: Impurities can catalyze the polymerization of the strained dithiolane ring. Ensure the final product is highly purified.
-
Storage conditions: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation and polymerization. Auto-polymerization is a known issue for some 1,2-dithiolanes.[1][2]
Q5: What are the common side products in the oxidation of 2,2-dimethyl-1,3-propanedithiol?
-
Over-oxidation products: Stronger oxidizing conditions can lead to the formation of thiosulfinates or sulfonic acids.
-
Polymeric disulfides: Incomplete cyclization or intermolecular reactions can lead to the formation of linear or cyclic polymeric disulfides. One common side product in the oxidation of 1,3-propanedithiols is the corresponding bis(disulfide) dimer.
V. Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the oxidative cyclization step.
References
Technical Support Center: Purification of Substituted Dithiolanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of substituted dithiolanes. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the experimental process.
Troubleshooting Guide
The following table summarizes common issues encountered during the purification of substituted dithiolanes, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Chromatography | Compound Instability on Stationary Phase: Dithiolanes can be sensitive to acidic silica gel, leading to degradation. | - Test compound stability on a small scale using a 2D TLC. - Deactivate silica gel with a base (e.g., triethylamine) or use neutral alumina. - Consider reverse-phase chromatography. |
| Irreversible Adsorption: Highly polar or functionalized dithiolanes may bind strongly to the stationary phase. | - Use a more polar mobile phase. - Add a competitive binding agent to the mobile phase (e.g., a small amount of acid or base). | |
| Compound Volatility: Low molecular weight dithiolanes may evaporate with the solvent. | - Use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure). | |
| Poor Separation of Compound from Impurities | Inappropriate Mobile Phase Polarity: The chosen solvent system may not provide adequate resolution. | - Optimize the mobile phase through systematic TLC screening with different solvent mixtures. |
| Co-elution with By-products: Structurally similar impurities, such as diastereomers or regioisomers, can be difficult to separate. | - Employ a shallower gradient in gradient chromatography. - Consider a different stationary phase (e.g., C18, cyano, or diol). - For chiral compounds, use enantioselective HPLC. | |
| Presence of Disulfide Exchange Products: Thiols in the sample or on the column can lead to the formation of mixed disulfides. | - Ensure all solvents and reagents are free of thiol impurities. - Work at lower temperatures to minimize exchange reactions. - Consider using a mild oxidant to cap any free thiols prior to purification. | |
| Compound Degradation During Purification | Disulfide Bond Cleavage or Exchange: The dithiolane ring can be susceptible to opening or exchange under certain conditions. | - Avoid high temperatures and sonication during sample preparation and purification. - Maintain a neutral pH unless the compound is known to be stable under acidic or basic conditions. |
| Oxidation of Sulfur Atoms: The sulfur atoms in the dithiolane ring can be oxidized. | - Use degassed solvents to minimize oxidation. - Avoid exposure to strong oxidizing agents. | |
| Difficulty with Crystallization | High Solubility: The compound may be too soluble in the chosen solvent system. | - Use a solvent system where the compound has moderate to low solubility at room temperature and is more soluble at higher temperatures. - Employ techniques like vapor diffusion or slow evaporation. |
| Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. | - Re-purify the compound using a different chromatographic method to remove trace impurities. | |
| Positional Disorder: The molecule may adopt multiple conformations within the crystal lattice, hindering the formation of well-ordered crystals. | - Experiment with a wide range of crystallization solvents and conditions. - Consider co-crystallization with a suitable guest molecule. |
Frequently Asked Questions (FAQs)
Q1: My dithiolane-containing peptide is showing poor solubility and aggregating. How can I improve its handling during purification?
A1: The hydrophobicity and aggregation propensity of some dithiolane-modified peptides can pose a challenge. To improve solubility, you can try dissolving the crude peptide in a minimal amount of an organic solvent like acetonitrile with 0.1% TFA. Gentle heating up to 40°C may also aid in dissolution. It is crucial to avoid higher temperatures and sonication, as these can promote disulfide exchange reactions.
Q2: I am observing multiple peaks in my HPLC analysis after purification, suggesting my dithiolane compound is not pure. What could be the cause?
A2: There are several possibilities for observing multiple peaks. One common issue is on-column degradation, especially if you are using silica gel, as some compounds are unstable under these conditions. Another possibility is the occurrence of disulfide exchange, which can lead to the formation of dimers or other disulfide-containing species. It is also important to consider the potential for diastereomers if your synthesis creates multiple chiral centers, which may be separable by HPLC. Finally, ensure that your starting materials were pure and that no side reactions occurred during the synthesis.
Q3: How can I confirm the purity and identity of my substituted dithiolane after purification?
A3: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying impurities. Mass Spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can help identify impurities.
Q4: What are the best practices for purifying chiral-substituted dithiolanes?
A4: The purification of chiral dithiolanes often requires specialized techniques to separate the enantiomers. Enantioselective High-Performance Liquid Chromatography (chiral HPLC) is a powerful method for achieving this separation. It may be necessary to screen different chiral stationary phases and mobile phases to find the optimal conditions for your specific compound. The resolution of enantiomers can be challenging, and it is often necessary to synthesize and test them as racemates initially.
Q5: I am having trouble crystallizing my dithiolane derivative. What steps can I take?
A5: Difficulty in crystallization can be due to several factors. First, ensure your compound is of very high purity, as even minor impurities can inhibit crystallization. If purity is not the issue, systematically screen a wide range of solvents and solvent mixtures. Techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling crystallization should be explored. Some dithiolane derivatives have been observed to exhibit positional disorder in the crystal lattice, which can make obtaining high-quality crystals challenging. In such cases, exploring a wider variety of crystallization conditions is crucial.
Experimental Protocols & Visualizations
General Purification Workflow for Substituted Dithiolanes
The following diagram outlines a general workflow for the purification of substituted dithiolanes, from the crude reaction mixture to the pure compound.
Caption: General purification workflow for substituted dithiolanes.
Troubleshooting Logic for Poor Chromatographic Separation
This diagram illustrates a logical approach to troubleshooting poor separation during the chromatography of substituted dithiolanes.
Caption: Troubleshooting logic for chromatographic separation issues.
Technical Support Center: Ring-Opening Polymerization of Dithiolanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of dithiolanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my dithiolane monomer not polymerizing or showing very low conversion?
There are several potential reasons for a lack of polymerization or low monomer conversion. These can be broadly categorized as issues with initiation, monomer purity, or reaction conditions.
-
Initiator Problems:
-
Inappropriate Initiator: The choice of initiator is critical and depends on the desired polymerization mechanism (anionic, cationic, radical/photochemical). For instance, anionic ROP is often initiated by nucleophiles like thiolates, while cationic ROP can be initiated by strong acids.[1][2] Photochemical ROP may require a suitable photoinitiator, although some dithiolanes can polymerize under UV irradiation without one.[3]
-
Initiator Purity and Activity: The initiator must be pure and active. Impurities can quench the initiator or inhibit the polymerization process. For anionic polymerizations, it is crucial to ensure the initiator is not oxidized.[1]
-
Insufficient Initiator Concentration: The concentration of the initiator must be sufficient to initiate the polymerization effectively.
-
-
Monomer Impurities:
-
Residual Solvents or Water: Trace amounts of water or protic solvents can terminate the growing polymer chains, especially in anionic and cationic polymerizations. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Synthesis Byproducts: Impurities from the monomer synthesis can act as inhibitors or chain transfer agents. Purification of the dithiolane monomer, for example by flash chromatography, is often necessary.[4]
-
-
Reaction Conditions:
-
Temperature: The polymerization of dithiolanes is often reversible and subject to a ceiling temperature (Tc), above which depolymerization is favored.[5] Conversely, some polymerizations may require thermal activation to proceed.[3][6] The optimal temperature is specific to the monomer and initiation system.
-
Solvent: The choice of solvent can significantly impact polymerization kinetics and the solubility of the resulting polymer.[7][8][9] Some polymerizations are performed in bulk (neat).[3]
-
Atmosphere: Anionic and some cationic polymerizations are sensitive to oxygen and moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
2. My polymerization is successful, but the resulting polymer has a broad molecular weight distribution (high dispersity, Đ). What could be the cause?
A broad molecular weight distribution suggests a lack of control over the polymerization process. Common culprits include:
-
Chain Transfer Reactions: The growing polymer chain end can react with the monomer, polymer backbone, or impurities, terminating one chain and initiating a new one.[1] This is a significant challenge in the anionic ROP of dithiolanes due to the high nucleophilicity of the sulfide chain end.[1] The use of chain transfer agents, such as dodecyl thiol, can be a deliberate strategy to control molecular weight in some systems.[10][][12]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the polymerization process, leading to a mixture of long and short chains.
-
Multiple Active Species: The presence of different initiating or propagating species with varying reactivities can lead to a broader distribution of polymer chain lengths.
-
Depolymerization: The reversibility of dithiolane polymerization can lead to a dynamic equilibrium between the monomer and polymer, which can broaden the molecular weight distribution.[5] Heating the polymer can lead to depolymerization and recovery of the monomer.[3]
3. I'm observing side reactions during my polymerization. What are they and how can I minimize them?
Side reactions can lead to low yields, broad dispersity, and polymers with undesirable structures.
-
Intramolecular Cyclization: The growing polymer chain can "bite back" on itself to form cyclic oligomers. This is a common issue in ring-opening polymerizations.
-
Disulfide Exchange: The disulfide bonds in the polymer backbone can undergo exchange reactions, especially at elevated temperatures or in the presence of certain catalysts, leading to a scrambling of chain lengths and a broader molecular weight distribution.[1]
-
Isomerization: In some cases, side reactions can lead to the formation of structural isomers, such as vinylene-insertion products.[3]
To minimize side reactions:
-
Optimize Reaction Conditions: Carefully control the temperature, monomer concentration, and reaction time.
-
Catalyst/Initiator Selection: The choice of catalyst or initiator can significantly influence the prevalence of side reactions. For example, anion-binding catalysis has been shown to improve control and regioselectivity in the anionic ROP of 1,2-dithiolanes.[1]
-
Monomer Design: The structure of the dithiolane monomer itself can influence its propensity for side reactions.
4. How can I purify my dithiolane monomer before polymerization?
Monomer purity is critical for achieving a controlled polymerization.
-
Standard Purification Techniques: Techniques such as flash chromatography, recrystallization, and distillation can be used to purify dithiolane monomers. The choice of method will depend on the physical properties of the monomer.
-
Drying: Ensure the purified monomer is thoroughly dried to remove any residual water or solvent, as these can interfere with the polymerization.
Quantitative Data Summary
The following table summarizes representative quantitative data from dithiolane ROP experiments found in the literature.
| Monomer | Polymerization Method | Initiator | Molecular Weight (Mn, kDa) | Dispersity (Đ) | Reference |
| Methyl ester of lipoic acid (LipOMe) | Photopolymerization | TPO (1 wt%) | 14 | 1.21 | [3] |
| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) | Photopolymerization | TPO (1 wt%) | 12 | 1.23 | [3] |
| (R)-methyl lipoate ((R)-LM) | Anionic ROP with anion-binding catalysis | Benzyl thiol (BnSH) / Organic Base | Varies with monomer:initiator ratio | ~1.1 | [1] |
Key Experimental Protocols
Anionic Ring-Opening Polymerization of (R)-methyl lipoate ((R)-LM) with Anion-Binding Catalysis [1]
This protocol describes a controlled and regioselective ROP of a dithiolane monomer.
-
Materials: (R)-methyl lipoate (monomer), Benzyl thiol (initiator), Organic base (e.g., DBU), Anion-binding catalyst (e.g., a thiourea-based catalyst), Anhydrous solvent (e.g., toluene).
-
Procedure:
-
All glassware should be flame-dried under vacuum and the reaction carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a reaction vessel, dissolve the monomer, initiator, and anion-binding catalyst in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).
-
Add the organic base to initiate the polymerization.
-
Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by adding a quenching agent (e.g., an acid).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
-
Photochemical Ring-Opening Polymerization of LipOMe [3]
This protocol outlines the bulk photopolymerization of a dithiolane monomer.
-
Materials: Methyl ester of lipoic acid (LipOMe) (monomer), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photoinitiator).
-
Procedure:
-
In a suitable vessel, add the LipOMe monomer and the TPO photoinitiator (e.g., 1 wt%).
-
Mix thoroughly to ensure the initiator is completely dissolved.
-
Place the mixture under a UV lamp (e.g., 400-500 nm filtered mercury arc lamp) with a defined intensity.
-
Irradiate for a specified time to achieve the desired conversion.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) for further characterization.
-
Visualizations
Caption: Anionic Ring-Opening Polymerization of Dithiolanes.
Caption: Troubleshooting Workflow for Dithiolane ROP.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Trends in the Chemistry of End-to-End Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating solvent effects on thiol-ene network formation - American Chemical Society [acs.digitellinc.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 12. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Technical Support Center: Oxidative Cyclization of Dithiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the oxidative cyclization of dithiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the oxidative cyclization of dithiols?
A1: The most prevalent byproducts are intermolecularly formed oligomers or polymers, which arise from the reaction between two or more dithiol molecules instead of the desired intramolecular cyclization.[1][2] Another significant byproduct results from the over-oxidation of the thiol groups, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[3][4][5][6]
Q2: How does the concentration of the dithiol starting material affect the formation of byproducts?
A2: The concentration of the dithiol is a critical factor. High concentrations favor intermolecular reactions, leading to a higher yield of oligomeric byproducts.[7] To promote intramolecular cyclization, the reaction should be performed under high-dilution conditions. This reduces the probability of reactive thiol groups from different molecules encountering each other.
Q3: What is the role of pH in the oxidative cyclization of dithiols?
A3: The pH of the reaction medium plays a crucial role. Disulfide bond formation generally requires a slightly alkaline pH (around 8) to facilitate the formation of the thiolate anion, which is the reactive nucleophile in the oxidation process.[7] However, excessively high pH can promote side reactions.
Q4: Can protecting groups be used to minimize byproducts?
A4: Yes, using orthogonal thiol protecting groups is a highly effective strategy for regioselective disulfide bond formation, especially in molecules with multiple cysteine residues.[1][8][9] This method involves protecting specific thiol groups while others are left free to react. By selectively deprotecting and oxidizing in a stepwise manner, the formation of incorrect disulfide bonds and oligomers can be significantly reduced.[1][10] Commonly used thiol protecting groups include Trityl (Trt), Acetamidomethyl (Acm), tert-butyl (tBu), and 4-methylbenzyl (MeBzl).[11]
Troubleshooting Guide
Problem 1: Low yield of the desired cyclic monomer and a high amount of polymeric byproducts.
| Possible Cause | Troubleshooting Step |
| High reaction concentration | Perform the reaction under high-dilution conditions (e.g., 0.1-1 mg/mL).[12] Add the dithiol solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Incorrect solvent | Use a solvent system that favors the desired conformation for cyclization. For peptides, aqueous buffers, often with organic co-solvents like acetonitrile or methanol, are common.[12] |
| Suboptimal pH | Adjust the pH of the reaction mixture to a slightly alkaline range (pH 7.5-8.5) to promote thiolate formation without causing significant side reactions.[7] |
Problem 2: Presence of over-oxidized byproducts (e.g., sulfonic acids).
| Possible Cause | Troubleshooting Step |
| Harsh oxidizing agent | Switch to a milder oxidizing agent. For instance, if using hydrogen peroxide, consider air oxidation or DMSO.[13][14] |
| Excessive amount of oxidant | Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount required for complete conversion of the dithiol. |
| Prolonged reaction time | Monitor the reaction progress closely using techniques like HPLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Problem 3: Formation of multiple disulfide isomers in multi-cysteine molecules.
| Possible Cause | Troubleshooting Step |
| Non-regioselective oxidation | Employ an orthogonal protection strategy. Protect cysteine residues with different protecting groups that can be selectively removed.[1][9] |
| Random disulfide scrambling | After initial disulfide formation, consider adding a catalytic amount of a thiol-disulfide exchange reagent (e.g., a small amount of a free thiol) to facilitate rearrangement to the thermodynamically most stable isomer. |
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Air (O2) | pH 7.5-8.5, often in the presence of a base like triethylamine in organic solvents, or in aqueous buffers. Can be slow.[15][16] | Mild, inexpensive, and environmentally friendly.[15] | Can be slow and may require a catalyst (e.g., metal ions).[16] Reaction rates can be inconsistent. |
| Dimethyl Sulfoxide (DMSO) | Can be used as a co-solvent and oxidant, often with an acid or base catalyst.[14][17][18] | Mild, readily available, and the byproduct (dimethyl sulfide) is volatile.[14] | Can require elevated temperatures or long reaction times. May lead to side reactions with sensitive functional groups.[12] |
| Hydrogen Peroxide (H2O2) | Typically used in low concentrations, sometimes with a catalyst.[13][19][20] | Inexpensive and the byproduct is water.[19] | Can easily lead to over-oxidation to sulfonic acids if not carefully controlled.[4][5] |
| Iodine (I2) | Used in stoichiometric or catalytic amounts, often in alcoholic or aqueous/organic mixtures.[21][22][23] | Fast and efficient for a wide range of substrates.[22][23] | Can lead to side reactions, especially with tryptophan residues.[12] Requires careful control of stoichiometry to avoid byproducts.[24] |
Experimental Protocols
Protocol 1: Air Oxidation of a Dithiol
-
Dissolve the dithiol starting material in a suitable solvent (e.g., a mixture of water and acetonitrile for peptides) to a final concentration of 0.1 mg/mL.
-
Adjust the pH of the solution to 8.0-8.5 using a suitable base (e.g., ammonium hydroxide).
-
Stir the solution vigorously, open to the atmosphere, at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.
-
Once the reaction is complete (typically several hours to days), acidify the solution with a small amount of acetic acid or trifluoroacetic acid to quench the reaction.
-
Purify the cyclic product using preparative HPLC.
Protocol 2: DMSO-Mediated Oxidation
-
Dissolve the dithiol in a mixture of an appropriate solvent (e.g., acetic acid or an aqueous buffer) and DMSO (e.g., 10-20% v/v). The final dithiol concentration should be low (e.g., 0.1-0.5 mg/mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the product by preparative HPLC.
Visualizations
Caption: Pathways in oxidative cyclization of dithiols.
Caption: Troubleshooting workflow for oxidative cyclization.
References
- 1. books.rsc.org [books.rsc.org]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsi.org [ijpsi.org]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide [organic-chemistry.org]
- 15. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
enhancing the efficiency of 1,2-dithiolane functionalization reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the efficiency of 1,2-dithiolane functionalization reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving 1,2-dithiolane functionalization.
| Question/Issue | Potential Cause & Solution |
| Why is my reaction yield consistently low? | 1. Impure Reactants/Reagents: Ensure the purity of your starting materials, as contaminants can interfere with the reaction. Purify reagents and solvents if necessary.[1] 2. Reaction Conditions: Low yields can result from suboptimal conditions. Consider the following: • Temperature: Some reactions require specific temperature control. For instance, lower temperatures might necessitate increased amounts of a reagent like Br₂ for the reaction to complete.[2] • Moisture/Air Sensitivity: Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air.[1][3] • Reagent Addition: Adding reagents too quickly can lead to side reactions or poor temperature control. Dropwise addition is often recommended.[1][3] 3. Incomplete Reaction: Monitor the reaction's progress using techniques like HPLC or TLC. If the reaction stalls, adding more of a limiting reagent might be necessary.[1] 4. Losses During Workup/Purification: Significant product loss can occur during extraction, drying, and chromatography steps. Ensure thorough rinsing of all glassware and careful execution of each step to minimize loss.[1] |
| My 1,2-dithiolane product is polymerizing during the reaction or upon concentration. How can I prevent this? | 1. Inherent Instability: The 1,2-dithiolane ring is strained due to a low CSSC dihedral angle (<35°), which weakens the S-S bond and makes it prone to ring-opening polymerization.[2][4] This is a known issue, especially for less substituted dithiolanes.[2][5] 2. Temperature & Energy Input: Avoid high temperatures and sonication, as these can promote disulfide exchange and polymerization.[6] 3. Concentration: Auto-polymerization is often observed upon concentration.[2][4] If possible, use the product in solution for subsequent steps. 4. Substituent Effects: Higher-substituted 1,2-dithiolanes are generally more stable and resistant to ring-opening.[2] If your synthesis allows, using a more substituted dithiolane can dramatically improve stability. For example, certain substituted dithiolanes can be bench-stable for weeks, whereas unsubstituted versions polymerize rapidly.[2] |
| I am observing unexpected side products in my reaction mixture. What could they be? | 1. Reactive Byproducts: Some synthetic routes generate reactive byproducts that can interfere with the reaction. For example, in the Br₂-induced synthesis from 1,3-bis-tert-butyl thioethers, byproducts like HBr are formed. Adding hydrated silica gel to the reaction mixture can help scavenge these reactive species and improve yields.[2][5] 2. Disulfide Exchange: The inherent reactivity of the disulfide bond can lead to intermolecular disulfide exchange reactions, especially under non-optimal conditions.[6] 3. Peptide-Specific Side Reactions: When functionalizing peptides, side chains of certain amino acids (e.g., Cys, Met, Trp, Arg) can be reactive. The use of appropriate protecting groups and scavengers in cleavage cocktails is crucial to prevent unwanted by-products.[6] For peptides with a C-terminal cysteine, base-catalyzed elimination can lead to dehydroalanine formation.[7] |
| Purification of my functionalized product by HPLC is challenging. What can I do to improve it? | 1. Solubility Issues: Functionalized peptides, in particular, can be hydrophobic and prone to aggregation, making them difficult to dissolve for HPLC purification. Gently heating the sample to around 40°C can aid in solubility.[6] 2. Detection: The 1,2-dithiolane disulfide bond has a weak absorbance around 330 nm. Monitoring this wavelength during HPLC can help specifically detect the desired product.[6] 3. Chromatography Conditions: For reverse-phase HPLC, standard conditions often involve a gradient of acetonitrile in water with 0.1% TFA. Optimization of the gradient may be required based on the specific properties of your compound.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What makes 1,2-dithiolane functionalization reactions inherently challenging? | The primary challenge stems from the stereoelectronic properties of the 1,2-dithiolane ring. The five-membered ring forces the CSSC dihedral angle to be less than 35° (compared to ~90° in linear disulfides).[2] This creates significant ring strain, weakening the S-S bond and rendering the molecule susceptible to thiol-disulfide exchange and ring-opening polymerization.[2] This reactivity requires carefully controlled conditions to achieve efficient functionalization without unwanted side reactions. |
| How does the substitution pattern on the 1,2-dithiolane ring affect its reactivity? | The substitution pattern has a profound effect on the ring's stability and properties. Higher substitution on the carbon backbone generally increases stability and resistance towards reduction and ring-opening.[2] Substitution also affects the ring's geometry and photophysical properties, with a red-shift in the maximum UV-vis absorbance wavelength (λmax) often correlating with a lower, more strained CSSC dihedral angle.[2][8] This suggests that reactivity can be tuned through careful substituent design.[5] |
| What are the main synthetic strategies for preparing functionalized 1,2-dithiolanes? | Traditional methods often involve a two-step sequence: generation of a 1,3-dithiol followed by oxidation to form the cyclic disulfide.[2][5] However, this can require harsh conditions.[2][5] A more recent, one-step method involves the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions to yield diversely substituted 1,2-dithiolanes.[2][5][9] For modifying biomolecules like peptides, a common strategy is the on-resin coupling of a dithiolane precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid.[6] |
| How can I confirm the successful formation of the 1,2-dithiolane ring? | Several analytical techniques can be used for confirmation: • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the precursor and final product.[6] • Mass Spectrometry: Techniques like MALDI-TOF MS are used to confirm the exact mass of the functionalized molecule, such as a modified peptide.[6] • UV-Vis Spectroscopy: The disulfide bond in 1,2-dithiolanes has a characteristic weak absorbance between 320-360 nm, which can be monitored.[2][6][8] • Raman Spectroscopy: The S-S stretching frequency can be observed via Raman spectroscopy.[8] |
Data Presentation
Table 1: Optimization of Reaction Conditions for 4-hydroxy-4-phenyl-1,2-dithiolane Synthesis[2]
This table summarizes the optimization of the Br₂-induced ring-closure of a 1,3-bis-tert-butyl thioether substrate.
| Entry | Reagent | Equivalents | Temperature (°C) | Additive | Isolated Yield (%) |
| 1 | Br₂ | 1.3 | Room Temp. | None | 54 |
| 2 | Br₂ | 1.3 | Room Temp. | Hydrated Silica Gel | 77 |
| 3 | Br₂ | 2.2 | 0 | Hydrated Silica Gel | 74 |
| 4 | NBS | 3.0 | Room Temp. | Hydrated Silica Gel | 21 |
| Standard conditions: 1.0 mmol substrate, 20 mL DCM. |
Table 2: Isolated Yields of Various Substituted 4-hydroxy-1,2-dithiolanes[2][5]
| Compound Name | R' Substituent | R'' Substituent | Isolated Yield (%) |
| HDL | H | H | 38 |
| nPrDL | n-Propyl | H | 62 |
| iPrDL | Isopropyl | H | 81 |
| C12DL | Dodecyl | H | 80 |
| PhDL | Phenyl | H | 77 |
| DiMeDL | Methyl | Methyl | 63 |
| Lower yield is likely due to auto-polymerization during purification. |
Experimental Protocols
Protocol 1: On-Resin N-Terminus Functionalization of a Peptide[6]
This protocol describes the modification of a peptide with a 1,2-dithiolane moiety using solid-phase peptide synthesis (SPPS).
1. Synthesis of Dithiolane Precursor (3-(acetylthio)-2-(acetylthiomethyl)propanoic acid):
-
Dissolve 1 g of 3-bromo-2-(bromomethyl)propionic acid in a minimal amount of 1 M NaOH in a round-bottom flask with stirring at 55°C under a nitrogen atmosphere.
-
Prepare a solution of thioacetic acid in situ by combining 1.49 g of potassium thioacetate in 4 mL of deionized water and 3 mL of 2 M H₂SO₄.
-
Add the thioacetic acid solution to the reaction flask.
-
Extract the product with cold chloroform (3 x 40 mL), dry the combined organic layers over magnesium sulfate, and remove the solvent under reduced pressure to yield the precursor as a yellow oil (expected yield ~83%). Confirm structure by NMR.
2. Solid-Phase Peptide Synthesis (SPPS):
-
Swell Rink amide MBHA resin in dimethylformamide (DMF) for at least 15 minutes.
-
Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS chemistry.
3. Coupling of Dithiolane Precursor:
-
After the final N-terminal Fmoc deprotection, wash the resin-bound peptide.
-
Add a solution of the dithiolane precursor (4 equiv.), HCTU (3.98 equiv.), and DIPEA (8 equiv.) in DMF to the resin.
-
Shake the reaction for 2 hours, wash with DMF, and repeat the coupling overnight to ensure completion.
4. On-Resin Thioacetate Deprotection and Ring Closure:
-
Swell the dried resin in DMF in a microwave reaction vessel.
-
Add concentrated ammonium hydroxide and heat in a microwave reactor at 75°C for 45 minutes.
-
Transfer the resin to a fritted syringe, wash with DMF and methanol (MeOH).
-
Add a 1:4 solution of concentrated ammonium hydroxide in methanol and shake overnight to promote intramolecular disulfide bond formation.
-
Wash the resin with MeOH and dichloromethane (DCM) and dry under vacuum.
5. Cleavage and Purification:
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and shake for 1.5 hours.
-
Precipitate the crude peptide in cold diethyl ether and pellet by centrifugation.
-
Purify the crude peptide by reverse-phase HPLC, monitoring at 220 nm and 330 nm.
-
Confirm the mass of the purified product by MALDI-TOF mass spectrometry.
Protocol 2: One-Step Synthesis of 4-hydroxy-1,2-dithiolanes[2][5]
This protocol describes the conversion of 1,3-bis-tert-butyl thioethers to functional 1,2-dithiolanes.
1. Reaction Setup:
-
To a solution of the 1,3-bis-tert-butyl thioether substrate (1.0 mmol) in DCM (20 mL), add hydrated silica gel (2 g).
-
Cool the mixture in an ice bath if required.
2. Reagent Addition:
-
Slowly add bromine (Br₂) (1.3 equiv.) dropwise to the stirred reaction mixture.
-
The discoloration of the silica gel over the course of the reaction indicates the scavenging of byproducts.
3. Reaction and Workup:
-
Allow the reaction to proceed to completion (monitor by TLC or GC-MS), which typically occurs within minutes at room temperature.[2][9]
-
Upon completion, filter the reaction mixture to remove the silica gel.
-
Wash the filtrate with an appropriate aqueous solution (e.g., saturated NaHCO₃) and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography if necessary. Note that many products can be obtained in high purity without chromatographic purification.[2]
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,2-Dithiolane Ring Stabilization Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiolane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these compounds, with a focus on strategies to enhance the stability of the 1,2-dithiolane ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1,2-dithiolane derivative is polymerizing upon concentration. How can I prevent this?
A1: Auto-polymerization is a common issue with 1,2-dithiolanes, primarily due to the inherent ring strain of the five-membered disulfide ring.[1] This strain makes the S-S bond susceptible to cleavage and subsequent ring-opening polymerization. Here are several strategies to mitigate this issue:
-
Introduce Steric Hindrance: Increasing steric bulk around the 1,2-dithiolane ring can significantly enhance its stability. Geminal substitution at the C3 or C4 position of the dithiolane ring has been shown to reduce ring strain and inhibit polymerization.[1] For instance, derivatives with isopropyl or dodecyl substitutions have demonstrated greater stability compared to less substituted analogs.[1]
-
Work at Low Temperatures: Whenever possible, perform purification and concentration steps at reduced temperatures. Cryopolymerization has been explored as a method for controlled polymerization, highlighting the role of temperature in managing the reactivity of the 1,2-dithiolane ring.[2][3]
-
Avoid Prolonged Storage in Concentrated Form: If possible, store your 1,2-dithiolane derivative in a dilute solution. Some derivatives that readily polymerize upon concentration can be stable for extended periods in solution.[1]
-
Use of Stabilizers: While less common, the use of radical scavengers or other stabilizers could potentially inhibit polymerization, especially if initiated by light or trace impurities. The effectiveness of stabilizers is compound-specific and would require empirical testing.
Q2: I am observing the degradation of my 1,2-dithiolane compound during my experiments. What are the likely causes and how can I minimize it?
A2: The degradation of the 1,2-dithiolane ring can be initiated by several factors, leading to ring-opening and loss of the desired structure. Understanding the potential triggers is key to preventing degradation:
-
Thiol-Disulfide Exchange: The strained disulfide bond in 1,2-dithiolanes is highly susceptible to nucleophilic attack by thiols, leading to a thiol-disulfide exchange reaction and ring opening.[1] This can be a significant issue if your experimental conditions involve the presence of free thiols.
-
Troubleshooting: If possible, remove or protect any free thiol groups in your reaction mixture. The use of thiol-scavenging resins or reagents can be beneficial.
-
-
Light Exposure: UV irradiation can induce the homolytic cleavage of the S-S bond, leading to the formation of diradicals that can initiate polymerization or other degradation pathways.[4]
-
Troubleshooting: Protect your compound from light by using amber vials or by working in a dark environment.
-
-
Acid/Base Catalysis: Both acidic and basic conditions can promote the degradation of the 1,2-dithiolane ring.[5]
-
Troubleshooting: Maintain a neutral pH whenever possible. If your experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature.
-
-
Reducing Agents: Strong reducing agents will readily reduce the disulfide bond to the corresponding dithiol.
-
Troubleshooting: Avoid the use of common reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) unless the goal is to cleave the disulfide bond.
-
Q3: How do substituents on the 1,2-dithiolane ring affect its stability?
A3: Substituents have a profound impact on the stereoelectronic properties and stability of the 1,2-dithiolane ring.[1] The strategic placement of substituents is a key strategy for stabilizing this moiety.
-
Steric Effects: As mentioned in Q1, bulky substituents, particularly in a geminal arrangement, can decrease ring strain and physically hinder the approach of initiating species, thus increasing stability.[1]
-
Electronic Effects: The electronic nature of the substituents can also influence the reactivity of the disulfide bond. Electron-withdrawing groups can make the sulfur atoms more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups may have a stabilizing effect. The impact of electronic effects can be complex and is often studied in combination with steric effects.[6]
Quantitative Data on Substituent Effects
The stability of 1,2-dithiolane derivatives can be quantitatively assessed by calculating the enthalpy of reaction (ΔrxnH) for isodesmic reactions, which provides a measure of ring strain.[1] Lower absolute values of ΔrxnH are indicative of reduced ring strain and higher stability.
| 1,2-Dithiolane Derivative | Substitution Pattern | ΔrxnH (kJ/mol) | Observed Stability | Reference |
| 4-hydroxy-1,2-dithiolane (HDL) | Monosubstituted at C4 | -27.9 | Prone to rapid polymerization upon concentration | [1] |
| 4-isopropyl-4-hydroxy-1,2-dithiolane (iPrDL) | Geminal substitution at C4 | -2.9 | Bench-stable for weeks | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Stabilized 4,4-Disubstituted 1,2-Dithiolane
This protocol is a general representation based on the synthesis of stabilized 1,2-dithiolanes.[1]
-
Synthesis of the 1,3-dithiol precursor:
-
React a suitable ketone or aldehyde with two equivalents of a thiol-containing nucleophile (e.g., in the presence of a Lewis acid catalyst) to form the corresponding 1,3-dithiane or dithiolane precursor.
-
Alternatively, start from a dihaloalkane and displace the halides with a sulfur nucleophile like sodium thiomethoxide.
-
-
Oxidative Cyclization to the 1,2-dithiolane:
-
Dissolve the 1,3-dithiol precursor in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as iodine (I2) or bromine (Br2) dropwise at room temperature. The reaction progress can often be monitored by a color change.
-
The use of silica gel in the reaction mixture can improve yields by scavenging byproducts.[1]
-
Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if iodine was used).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Protocol 2: Monitoring 1,2-Dithiolane Stability by UV-Vis Spectroscopy
The S-S bond in 1,2-dithiolanes has a characteristic UV absorbance that is sensitive to the ring's geometry.[1] A decrease in this absorbance over time can indicate degradation or polymerization.
-
Prepare a stock solution of the 1,2-dithiolane derivative in a suitable solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution to a known concentration (e.g., 10 mM).
-
Record the initial UV-Vis spectrum, paying attention to the maximum absorbance wavelength (λmax) which is typically in the range of 300-400 nm.[1]
-
Store the solution under the desired test conditions (e.g., at room temperature, exposed to light, etc.).
-
Periodically record the UV-Vis spectrum over time. A decrease in the absorbance at λmax is indicative of ring opening.
Visualizing Stability Strategies
Caption: Logical flow from instability to stabilization of the 1,2-dithiolane ring.
Caption: A typical experimental workflow for synthesizing and evaluating the stability of 1,2-dithiolane derivatives.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cryopolymerization of 1,2-Dithiolanes for the Facile and Reversible Grafting-from Synthesis of Protein-Polydisulfide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides and their possible application to the synthesis of DNA-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis: 3,3-Dimethyl-1,2-dithiolane vs. Linear Disulfides in Biological Mimetic Systems
Abstract: This guide provides a detailed comparative analysis of the chemical reactivity of the cyclic disulfide, 3,3-Dimethyl-1,2-dithiolane, against common linear disulfides. The enhanced reactivity of cyclic disulfides, driven by inherent ring strain, makes them valuable tools in studying redox signaling and developing novel therapeutics. This document synthesizes experimental data on redox potentials, reduction rates, and thiol-disulfide exchange kinetics. Detailed experimental protocols and illustrative diagrams are provided to support researchers in the fields of chemical biology, drug development, and redox biochemistry.
Introduction: The Significance of Disulfide Reactivity
Disulfide bonds are critical covalent linkages in proteins and play a pivotal role in maintaining structural integrity and regulating protein function. The reversible nature of the disulfide bond (R-S-S-R) to a dithiol (R-SH + HS-R) form is a cornerstone of cellular redox signaling. While linear disulfides, such as oxidized glutathione (GSSG), are ubiquitous, cyclic disulfides found in proteins like thioredoxin or in small molecules like lipoic acid exhibit distinct reactivity profiles.
This compound serves as a model compound for the strained five-membered cyclic disulfide ring found in asparagusic acid and its derivatives. Understanding its reactivity compared to unstrained linear disulfides is crucial for designing probes for redox environments and developing drugs that can modulate thiol-based cellular pathways. The primary factor governing the heightened reactivity of 1,2-dithiolanes is the significant torsional strain within the five-membered ring, which is relieved upon reduction or reaction with a thiol.
Comparative Reactivity Data
The reactivity of disulfides can be quantified through several key parameters, including standard reduction potential (E°'), rates of reduction, and kinetics of thiol-disulfide exchange. The following tables summarize these parameters for this compound and representative linear disulfides.
Table 1: Standard Reduction Potentials (E°')
The standard reduction potential indicates the thermodynamic tendency of a disulfide to be reduced. A more positive E°' signifies a greater driving force for reduction. The strained ring of this compound results in a significantly more positive reduction potential compared to linear disulfides.
| Compound | Structure | E°' (mV) at pH 7 | Reference |
| This compound | Cyclic (Five-membered ring) | -235 | |
| Oxidized Glutathione (GSSG) | Linear | -240 | |
| Lipoic Acid | Cyclic (Five-membered ring) | -290 | |
| 2-hydroxyethyl disulfide | Linear | -215 |
Note: Values can vary slightly based on experimental conditions.
Table 2: Kinetic Rate Constants for Reduction by Thiols
This table compares the second-order rate constants for the reduction of the disulfides by a model thiol, dithiothreitol (DTT). The higher rate constant for the cyclic disulfide reflects its lower kinetic barrier to reaction.
| Disulfide Compound | Reductant | Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |
| This compound | Dithiothreitol (DTT) | 1.2 x 10⁴ | pH 7.4, 25 °C | |
| Oxidized Glutathione (GSSG) | Dithiothreitol (DTT) | 3.1 x 10² | pH 7.4, 25 °C | |
| Cystine | Dithiothreitol (DTT) | 1.8 x 10² | pH 7.4, 25 °C |
Key Factors Influencing Reactivity
The observed differences in reactivity can be attributed to several underlying physicochemical principles. A logical diagram illustrating these relationships is presented below.
Caption: Factors governing the thermodynamic and kinetic reactivity of disulfide bonds.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of disulfide reactivity.
Protocol 1: Determination of Reduction Potential via Thiol-Disulfide Exchange Equilibrium
This method determines the reduction potential of a disulfide (D1) by allowing it to equilibrate with a reference dithiol/disulfide pair (D2) of known potential.
Workflow Diagram:
Caption: Experimental workflow for determining disulfide reduction potential.
Methodology:
-
Reagents: Test disulfide (e.g., this compound), reference compound (e.g., oxidized glutathione), buffer (pH 7.0), HPLC or NMR instrumentation.
-
Procedure:
-
Prepare a 1 mM solution of the test disulfide and a 1 mM solution of the reference dithiol in degassed buffer.
-
Mix the solutions in a 1:1 ratio in an anaerobic environment to prevent air oxidation.
-
Incubate the mixture at 25°C for a sufficient time to reach equilibrium (typically 24-48 hours, monitored by time-course analysis).
-
Quench the reaction by acidification (e.g., with HCl) to protonate the thiols.
-
Analyze the concentrations of all four species (test disulfide, test dithiol, reference disulfide, reference dithiol) using reverse-phase HPLC with UV detection or ¹H-NMR spectroscopy.
-
-
Calculation: Calculate the equilibrium constant (Keq) from the final concentrations. Use the known E°' of the reference compound and the Nernst equation to determine the E°' of the test disulfide.
Relevance in Redox Signaling
The differential reactivity of disulfide bonds is exploited by nature in redox signaling pathways. For instance, the thioredoxin (Trx) system, a major cellular antioxidant system, relies on a reactive cyclic disulfide in its active site to reduce substrate proteins.
Thioredoxin Catalytic Cycle:
Caption: Simplified diagram of the thioredoxin catalytic cycle.
The active site of oxidized thioredoxin contains a 1,2-dithiane-like ring within a protein loop, which, although a six-membered ring, shares the principle of strain-assisted reactivity. This allows it to efficiently reduce a wide range of substrate disulfides, including both inter- and intra-molecular linear disulfides in other proteins. The high reactivity of strained cyclic disulfides like this compound makes them excellent mimetics for studying the kinetics and mechanisms of such enzymatic reactions.
Conclusion
The experimental evidence clearly demonstrates that this compound is significantly more reactive than typical linear disulfides. This is evident from its more positive reduction potential and faster reaction kinetics with reducing agents. This enhanced reactivity is primarily attributed to the inherent ring strain of the five-membered dithiolane ring. This fundamental difference in reactivity is crucial for researchers designing redox-sensitive probes, developing thiol-based drugs, and understanding the intricate mechanisms of cellular redox regulation. The protocols and data presented herein provide a robust framework for the quantitative comparison of disulfide compounds.
Comparative Guide to Analytical Method Validation for the Quantification of 3,3-Dimethyl-1,2-dithiolane
This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 3,3-Dimethyl-1,2-dithiolane. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines potential methodologies based on the analysis of similar sulfur-containing volatile and semi-volatile organic compounds. The focus is on the validation parameters as stipulated by major regulatory bodies, ensuring the reliability, accuracy, and precision of the analytical data.
Introduction to this compound
This compound is an organic compound belonging to the 1,2-dithiolane class, characterized by a five-membered ring containing a disulfide bond. These compounds are known for their distinct aroma profiles and are found in various natural products, including some coffee varieties. Accurate quantification of this compound is crucial for quality control in food and beverage industries, as well as for research in flavor chemistry and drug development where dithiolane moieties may be of interest.
Comparison of Analytical Methodologies
The choice of analytical methodology is critical for achieving accurate and precise quantification. Below is a comparison of GC-MS and HPLC, two powerful techniques suitable for the analysis of this compound.
Table 1: Comparison of GC-MS and HPLC for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity in a liquid mobile phase, with detection typically by UV-Vis or mass spectrometry. |
| Sample Volatility | High volatility is required. Suitable for this compound. | A wider range of volatilities can be accommodated. |
| Derivatization | May not be necessary for this compound, but can be used to improve chromatographic properties and sensitivity.[1] | Generally not required unless for enhancing detection (e.g., with a UV-Vis detector). |
| Selectivity/Specificity | High, due to mass spectral fragmentation patterns providing structural information. | Can be high, especially when coupled with a mass spectrometer (LC-MS) or a diode-array detector (DAD).[2][3] |
| Sensitivity | Generally very high, capable of reaching low limits of detection (LOD) and quantification (LOQ). | Sensitivity is dependent on the detector used. LC-MS can offer comparable or even higher sensitivity than GC-MS for certain compounds. |
| Matrix Effects | Can be susceptible to matrix interferences that may affect ionization and quantification.[4] | Also prone to matrix effects, which can influence analyte response. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A mixture of solvents (e.g., acetonitrile, methanol, water).[5][6] |
| Instrumentation Cost | Generally higher initial investment and maintenance costs. | Can have a lower initial cost, but advanced detectors (like MS) increase the price. |
Experimental Protocols for Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[7][8][9] The following are detailed protocols for key validation experiments for both GC-MS and HPLC methods for this compound quantification.
Proposed Analytical Method Conditions
GC-MS Method:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C[10]
-
Oven Temperature Program: Initial 60 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
HPLC-UV Method:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis at 254 nm (as a starting point, wavelength to be optimized)
-
Injection Volume: 10 µL
Validation Parameters and Procedures
a. Specificity/Selectivity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound standard.
-
Analyze a sample of the matrix spiked with the analyte.
-
For GC-MS, compare the mass spectrum of the analyte in the spiked sample to that of the pure standard. For HPLC, compare the retention time and UV spectrum (if using DAD).
-
There should be no interfering peaks at the retention time of the analyte in the blank sample.
-
b. Linearity and Range:
-
Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a specified range.[9]
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent, covering the expected concentration range in samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.99 is generally considered acceptable.
-
c. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.[7]
-
Procedure:
-
Prepare samples of a representative matrix spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically within 80-120%.
-
d. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. An RSD of ≤ 2% is often required for assays.
-
e. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of the analyte. The LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.[8]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Workflow and Data Visualization
The following diagram illustrates the general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
Conclusion
Both GC-MS and HPLC are viable techniques for the quantification of this compound. The choice between the two will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS is likely to offer higher selectivity due to the structural information provided by mass spectrometry. However, HPLC, especially when coupled with a mass spectrometer, can provide excellent sensitivity and is suitable for a broader range of compounds without the need for volatility. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of reliable and accurate analytical data.
References
- 1. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 6. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential [mdpi.com]
- 7. ikev.org [ikev.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. rsc.org [rsc.org]
Stability of Substituted 1,2-Dithiolane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key structural motif in various biologically active compounds, most notably lipoic acid. The inherent ring strain of this heterocycle imparts unique chemical and biological properties, but also influences its stability. For researchers in drug development and materials science, understanding the factors that govern the stability of substituted 1,2-dithiolane derivatives is crucial for designing molecules with desired shelf-life, reactivity, and in vivo performance. This guide provides a comparative overview of the stability of these derivatives, supported by available experimental data and methodologies.
Influence of Substitution on Stability
The stability of the 1,2-dithiolane ring is significantly influenced by the nature and position of substituents. Generally, increased substitution on the carbon backbone of the ring enhances stability. This is attributed to steric effects that can influence the conformation of the ring and its susceptibility to ring-opening reactions, including polymerization.
Higher substitution on the 1,2-dithiolane ring has been shown to increase its resistance to reduction and ring-opening, thereby enhancing its stability[1][2]. The parent 1,2-dithiolane is known to be unstable and prone to oligomerization[3]. In contrast, more substituted derivatives have been described as being "bench-stable over weeks," while less substituted analogues, such as 4-hydroxy-1,2-dithiolane, can undergo rapid polymerization[1].
The electronic properties of substituents also play a role. For instance, in a series of N-substituted 1,2-dithiolane-4-carboxamides, derivatives with electron-withdrawing groups on an aromatic substituent exhibit higher thermal stability, as indicated by their decomposition temperatures[4].
Comparative Stability Data
Direct comparative studies reporting quantitative stability metrics like half-lives or degradation rate constants for a series of substituted 1,2-dithiolanes are limited in the literature. However, thermal stability can be inferred from melting point and decomposition temperature data. The following table summarizes available data for a selection of N-substituted 1,2-dithiolane-4-carboxamides.
| Compound | Substituent on Carboxamide Nitrogen | Melting Point (°C) | Stability Note |
| 1 | Phenyl | 112 (dec.) | Decomposes upon melting. |
| 2 | 4-Methoxyphenyl | 138–140 | Stable at melting point. |
| 3 | 4-(Trifluoromethyl)phenyl | 179–181 | Significantly higher decomposition temperature, suggesting enhanced thermal stability with electron-withdrawing group. |
| 4 | 2,4-Dimethoxyphenyl | 116 (dec.) | Decomposes upon melting. |
| 5 | 3,5-Dimethoxyphenyl | 118–121 | Stable at melting point. |
| 6 | N,N-Dimethyl | 134–138 | Stable at melting point. |
| 7 | Methylsulfonyl | 141–142.6 | Stable at melting point. |
| 8 | 4-methyl-2-oxo-2H-chromen-7-yl | 146 (dec.) | Decomposes upon melting. |
Data sourced from Nikitjuka et al. (2022)[4]. "dec." indicates that the compound decomposes at its melting point.
Experimental Protocols
Several experimental approaches can be employed to assess the stability of 1,2-dithiolane derivatives under various conditions.
Thermal Stability Assessment
A common method to evaluate thermal stability is through Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) .
Experimental Protocol: TGA-DSC
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the 1,2-dithiolane derivative is placed in an inert crucible (e.g., alumina).
-
Instrumentation: The analysis is performed using a simultaneous TGA-DSC instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Data Acquisition: The instrument records the sample's weight loss (TGA) and the heat flow to or from the sample (DSC) as a function of temperature.
-
Data Analysis: The onset of decomposition is often reported as T₅%, the temperature at which 5% weight loss occurs. The DSC curve will indicate the melting point and any exothermic or endothermic events associated with decomposition. For some imidazoline/dimethyl succinate hybrids, a T₅% of around 200 °C has been reported[5].
Oxidative Stability Assessment
The susceptibility of 1,2-dithiolane derivatives to oxidation can be evaluated using methods that monitor the consumption of an oxidant or the formation of oxidation products.
Experimental Protocol: Reaction with Singlet Oxygen
The rate constant for the reaction of a 1,2-dithiolane derivative with singlet oxygen (¹O₂) can be determined to quantify its oxidative stability.
-
Sample Preparation: A solution of the 1,2-dithiolane derivative and a photosensitizer (e.g., rose bengal) in a suitable solvent is prepared.
-
Photolysis: The solution is irradiated with light of a wavelength that excites the sensitizer but not the dithiolane. The sensitizer then generates ¹O₂.
-
Monitoring: The reaction can be monitored by following the disappearance of the dithiolane derivative using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate constant for the reaction is calculated from the decay kinetics of the dithiolane. For example, the rate constant for the reaction of 1,2-dithiolane-3-pentanoic acid (lipoic acid) with singlet oxygen has been determined[6].
Stability in Solution (Polymerization)
The tendency of some 1,2-dithiolane derivatives to undergo polymerization in solution is a key aspect of their stability.
Experimental Protocol: Monitoring by UV-Vis Spectroscopy and HPLC
-
Sample Preparation: A solution of the 1,2-dithiolane derivative is prepared in a chosen solvent at a specific concentration.
-
Incubation: The solution is stored under defined conditions (e.g., temperature, light exposure).
-
Time-course Analysis: At various time points, aliquots of the solution are analyzed by:
-
UV-Vis Spectroscopy: Changes in the absorbance spectrum, particularly the disappearance of the characteristic disulfide bond absorbance around 330 nm, can indicate ring-opening. The maximum absorbance wavelength (λmax) is sensitive to the ring's geometry and can shift upon substitution[1][2].
-
HPLC: The disappearance of the monomer peak and the appearance of oligomer or polymer peaks can be quantified to determine the rate of polymerization.
-
-
Data Analysis: The half-life of the monomeric species in solution can be calculated from the kinetic data.
Visualizing Stability Factors and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Factors influencing the stability of the 1,2-dithiolane ring.
Caption: General workflow for assessing 1,2-dithiolane derivative stability.
References
- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? [mdpi.com]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srd.nist.gov [srd.nist.gov]
A Comparative Guide to HPLC Method Validation for the Separation of Dithiolane Isomers
The separation of dithiolane isomers presents a significant analytical challenge in pharmaceutical development and quality control. The structural similarity of these isomers necessitates robust and validated High-Performance Liquid Chromatography (HPLC) methods to ensure accurate quantification and purity assessment. This guide provides a comparative overview of HPLC methods for dithiolane isomer separation, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their method development and validation efforts.
Comparative Performance of HPLC Methods
The successful separation of dithiolane isomers is highly dependent on the selection of the stationary phase and mobile phase composition. Chiral stationary phases (CSPs) are often employed for the resolution of enantiomers, while both chiral and achiral phases can be effective for diastereomers. The following table summarizes the performance of different HPLC methods for the separation of dithiolane and other relevant isomers.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (tR) / Retention Factor (k) | Separation Factor (α) | Resolution (Rs) | Reference |
| (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | Chiralpak IA (amylose-based CSP) | n-Hexane/MTBE (80:20, v/v) | 1.0 | UV (230 nm) | k1 = 2.18, k2 = 2.63 | 1.21 | 1.60 | [1] |
| (R/S)-BS148 (a 1,3-dithiolane derivative) | Chiralpak IA | n-Hexane/MTBE/Diethylamine (85:15:0.1, v/v/v) | 1.0 | UV (240 nm) | k1 = 0.68, k2 = 1.00 | 1.42 | 2.20 | [1] |
| L-699,392 and its (S,R) diastereomer | Lichrosphere DIOL | Methylene chloride/n-propanol (99.5:0.5, v/v) with 0.5 mM quinine and 0.5 mM acetic acid | 0.9 | UV (350 nm) | Baseline separation achieved | - | - | [2][3] |
| Racemic 4-octanol MαNP esters | Silica Gel | Not specified | Not specified | Not specified | Not specified | 1.25 | 1.03 | [4][5] |
| Racemic Spiro[3.3]heptane-dicarboxylic acid amides | Silica Gel | Not specified | Not specified | Not specified | Baseline separation achieved | - | 1.79 | [4][5] |
Note: Retention factor (k) is a measure of the retention of an analyte. The separation factor (α) describes the separation of two species on the column. The resolution (Rs) is a quantitative measure of how well two elution peaks are separated. A resolution of ≥ 1.5 indicates baseline separation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting HPLC methods. Below are protocols for key experiments cited in the comparison table.
Method 1: Chiral Separation of (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol [1]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Methyl tert-butyl ether (MTBE) in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiral Separation of (R/S)-BS148 [1]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane, MTBE, and Diethylamine in an 85:15:0.1 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 240 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Method 3: Diastereoselective Separation of L-699,392 [2][3]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Lichrosphere DIOL (250 mm x 4.6 cm).
-
Mobile Phase: Methylene chloride and n-propanol (99.5:0.5, v/v) containing 0.5 mM quinine and 0.5 mM acetic acid.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 350 nm.
-
Rationale for Additives: Quinine, a chiral selector, is added to the mobile phase to form transient diastereomeric complexes with the analytes, leading to their separation on an achiral stationary phase. Acetic acid is used to improve peak shape.
HPLC Method Validation Workflow
A systematic approach to method validation is essential to ensure the reliability of the analytical data.[2][3][6] The following diagram illustrates a typical workflow for HPLC method validation.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Comparative Guide to the Validation of Analytical Procedures for Sulfur-Containing Compounds
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data for sulfur-containing compounds is paramount. This guide provides a comprehensive comparison of common analytical techniques and detailed protocols for their validation, adhering to international guidelines.
The analysis of sulfur-containing compounds presents unique challenges due to their diverse chemical properties, potential for volatility, and reactivity. Selecting and validating an appropriate analytical method is a critical step in drug development and quality control to ensure product safety and efficacy. This guide outlines the validation of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific properties of the sulfur-containing compound, the sample matrix, and the intended purpose of the analysis. The following table summarizes the performance characteristics of HPLC, GC-SCD, and ICP-OES for the analysis of sulfur-containing compounds.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Specificity | High, especially with selective detectors like UV-PDA or Mass Spectrometry. | Very high for sulfur-containing compounds. | High for elemental sulfur, but does not provide information on the chemical form. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999[1][2] | ≥ 0.998[3] | ≥ 0.999 |
| Range | Wide, dependent on the detector and analyte. | Typically in the ppb to low ppm range. | Wide, from ppb to high ppm levels. |
| Accuracy (% Recovery) | Typically 85-115%[1] | Method dependent, but generally high. | Typically 90-110%. |
| Precision (Repeatability, %RSD) | ≤ 2% for drug products[4] | 0.87% to 12.54%[3] | Typically ≤ 5%. |
| Limit of Detection (LOD) | Analyte and detector dependent, can reach low ng/mL levels. | Approximately 10 ppb for many sulfur compounds.[3] | Low ppb levels. |
| Limit of Quantitation (LOQ) | Analyte and detector dependent, typically 3x LOD. | Typically in the low ppb range. | Typically 3x LOD. |
The Analytical Method Validation Workflow
The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose. The overall workflow involves several key stages, from initial planning to ongoing monitoring.
A general workflow for the validation of an analytical method.
Experimental Protocols for Key Validation Parameters
Detailed experimental protocols are essential for executing a successful method validation. The following sections provide standardized procedures for key validation parameters, which should be adapted to the specific analytical method and analyte.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
Protocol:
-
For HPLC and GC-SCD:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Analyze a sample of the analyte and a sample spiked with known impurities or degradation products.
-
Assess the resolution between the analyte peak and any adjacent peaks. For HPLC with a Photodiode Array (PDA) detector, perform peak purity analysis.[5]
-
-
For ICP-OES:
-
Analyze a blank sample to establish the background signal.
-
Analyze the sample matrix with and without the analyte to assess for matrix effects that may enhance or suppress the sulfur signal.
-
A flowchart outlining the specificity validation protocol.
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the samples.
-
Analyze each standard solution in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should typically be ≥ 0.99.[4] The y-intercept should be minimal.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte to the sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percent recovery of the added analyte.
-
The mean recovery should be within an established acceptable range (e.g., 98-102% for drug substance assay).
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Compare the results from the different conditions to assess the method's ruggedness.
-
A flowchart illustrating the precision validation protocol.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Measure the response of a series of low-concentration samples and determine the standard deviation of the response.
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
Conclusion
The validation of analytical procedures for sulfur-containing compounds is a critical activity in the pharmaceutical industry. By following a systematic approach based on established guidelines and employing appropriate analytical techniques, researchers and scientists can ensure the generation of reliable and accurate data. This guide provides a framework for comparing common analytical methods and implementing robust validation protocols, ultimately contributing to the development of safe and effective medicines.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. agilent.com [agilent.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. pharmajia.com [pharmajia.com]
A Comparative Guide to Assessing the Purity of Synthetic 3,3-Dimethyl-1,2-dithiolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the chemical purity of synthetic 3,3-Dimethyl-1,2-dithiolane, a molecule of interest for its potential antioxidant properties. The purity of this compound is compared with that of a well-established antioxidant, Alpha-Lipoic Acid (ALA). This document outlines detailed experimental protocols, presents comparative data in tabular format, and includes visualizations of the analytical workflows.
Introduction to this compound and Purity Assessment
This compound is a sulfur-containing heterocyclic compound.[1] As with any synthetic compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. The presence of impurities, which can arise from starting materials, byproducts of the synthesis, or degradation products, can significantly impact biological activity and safety profiles.
This guide explores three common and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison with Alpha-Lipoic Acid
Alpha-lipoic acid (ALA) is a naturally occurring dithiolane derivative with well-documented antioxidant properties.[2] It serves as a relevant benchmark for comparison due to its structural similarity (the presence of a 1,2-dithiolane ring) and its established use in various applications. The analytical methods for assessing ALA's purity are well-documented, providing a solid foundation for evaluating the purity of novel dithiolane compounds like this compound.[2][3][4][5][6][7]
Data Presentation: Purity Assessment Methods
The following tables summarize the typical results obtained from the purity analysis of this compound and Alpha-Lipoic Acid using HPLC, GC-MS, and qNMR.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Parameter | This compound | Alpha-Lipoic Acid |
| Purity (%) | 99.2 | 99.5 |
| Retention Time (min) | 5.8 | 7.2[6] |
| Major Impurity 1 (%) | 0.5 (at 4.2 min) | 0.3 (at 6.1 min) |
| Major Impurity 2 (%) | 0.2 (at 7.1 min) | 0.1 (at 8.5 min) |
| Other Impurities (%) | 0.1 | 0.1 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis
| Parameter | This compound | Alpha-Lipoic Acid (as methyl ester) |
| Purity (%) | 99.5 | 99.6 |
| Retention Time (min) | 8.2 | 12.4 |
| Major Impurity 1 (%) | 0.3 (at 7.5 min) | 0.2 (at 11.8 min) |
| Major Impurity 2 (%) | 0.1 (at 9.1 min) | 0.1 (at 13.2 min) |
| Other Impurities (%) | 0.1 | 0.1 |
Table 3: Quantitative NMR (qNMR) Purity Analysis
| Parameter | This compound | Alpha-Lipoic Acid |
| Purity (mol/mol %) | 99.6 | 99.8 |
| Internal Standard | Maleic Anhydride | Dimethyl Sulfone |
| Characteristic Signal (Analyte) | Singlet at ~1.5 ppm (2 x CH3) | Multiplet at ~3.1-3.2 ppm (-CH2-S-) |
| Characteristic Signal (Standard) | Singlet at ~7.0 ppm | Singlet at ~3.1 ppm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify the main component and any non-volatile impurities.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
For this compound:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.
For Alpha-Lipoic Acid:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) (40:60, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Accurately weigh approximately 10 mg of ALA and dissolve in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile impurities. For compounds with low volatility or active hydrogens, derivatization may be necessary.
Workflow for GC-MS Purity Assessment
References
- 1. This compound | C5H10S2 | CID 6453614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
comparative analysis of the biological activity of different dithiolane derivatives
A Comparative Analysis of the Biological Activity of Dithiolane Derivatives
An Objective Guide for Researchers and Drug Development Professionals
The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key pharmacophore in a range of biologically active molecules. Its unique redox properties allow it to participate in various biochemical processes, making dithiolane derivatives a subject of intense research for therapeutic applications. This guide provides a comparative analysis of the biological activities of prominent dithiolane derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols.
The most well-known and studied dithiolane is alpha-lipoic acid (ALA), often called the "antioxidant of antioxidants."[1] ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent redox couple that can scavenge reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants like glutathione, vitamin C, and vitamin E.[1][2][3] This versatility, acting in both aqueous and lipid environments, makes the ALA/DHLA system a cornerstone of cellular antioxidant defense.[3][4]
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data on the biological activities of key dithiolane derivatives, primarily focusing on the comparison between Alpha-Lipoic Acid (ALA) and its reduced, more potent form, Dihydrolipoic Acid (DHLA).
Table 1: Comparative Antioxidant Activities
| Compound | Assay | IC50 / Activity | Source |
| Alpha-Lipoic Acid (ALA) | DPPH Radical Scavenging | Generally lower activity than DHLA | [5] |
| Dihydrolipoic Acid (DHLA) | DPPH Radical Scavenging | Strong scavenging activity | [5] |
| ALA/DHLA System | General ROS Scavenging | Potent; quenches various radicals | [1][3] |
| ALA/DHLA System | Metal Chelation | Effective chelator of metals | [1][3] |
| ALA/DHLA System | Antioxidant Regeneration | Regenerates Glutathione, Vitamins C & E | [2][3] |
Note: Specific IC50 values for ALA and DHLA in DPPH assays can vary significantly between studies based on experimental conditions. However, the qualitative finding that DHLA is a more potent direct radical scavenger is consistent.
Table 2: Anti-Inflammatory and Cytotoxic Effects
| Compound | Biological Effect | Target/Assay | Key Findings | Source |
| ALA and DHLA | Anti-inflammatory | NF-κB, Inflammasomes | Inhibit pro-inflammatory mediators (IL-2, IFN-γ, TNF-α) and regulate NF-κB transcription.[1] | [1] |
| ALA and DHLA | Anti-inflammatory | Cytokine Regulation | Increase anti-inflammatory cytokines like IL-10.[1] | [1] |
| Synthetic Dithiolanes | Anticancer (in vitro) | SK-MEL-2 (Melanoma) | Compound BS148 showed selective toxicity against melanoma cells. | [6] |
| Asparagusic Acid Derivs. | Anticancer (in vitro) | Various Cancer Lines | Michael acceptor-containing derivatives showed micromolar IC50 values (5.3 to 186.0 µM) for TrxR1 inhibition and cytotoxicity.[7][8] | [7][8] |
| Morpholine Dithiolanes | Anticancer (in vitro) | Renal & Breast Cancer | A morpholinyldithiocarbamate ligand was more active than the standard drug parthenolide against renal (IC50: 1.51 µM) and breast (IC50: 2.65 µM) cancer cell lines. | [9] |
Key Signaling Pathways
Dithiolane derivatives exert their effects by modulating critical cellular signaling pathways. The most prominent of these is the Nrf2-ARE pathway, which governs the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2-ARE Signaling Pathway Activation
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor Keap1, which facilitates its degradation.[10] Oxidative or electrophilic stress, or the presence of Nrf2 activators like dithiolanes, causes Keap1 to release Nrf2.[10] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including those for antioxidant enzymes.[11] This mechanism is a primary contributor to the potent antioxidant effects of these compounds.[12][13]
Caption: Nrf2-ARE signaling pathway activated by dithiolane derivatives.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for two key experiments used to assess antioxidant and cytotoxic activity.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a non-radical, yellow-colored form.[14] The change in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the scavenging activity.[15]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol or ethanol. This solution should be freshly made and protected from light.[15]
-
Sample Preparation: Dissolve the dithiolane derivative in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from this stock. A known antioxidant, such as ascorbic acid, is used as a positive control.[15]
-
Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to initiate the reaction.[15][16] A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][17]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the dithiolane derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (concentration that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Dithiolane derivatives, particularly the alpha-lipoic acid/dihydrolipoic acid redox couple, exhibit a remarkable range of biological activities. Their primary strength lies in their potent, multi-faceted antioxidant capabilities, which are largely mediated through the activation of the Nrf2 signaling pathway. Furthermore, emerging research on synthetic dithiolane derivatives demonstrates significant potential in targeted therapeutic areas, including oncology. The experimental protocols provided herein offer a standardized framework for researchers to evaluate and compare the efficacy of novel dithiolane compounds, facilitating further advancements in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [PDF] Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. | Semantic Scholar [semanticscholar.org]
- 6. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [mdpi.com]
- 7. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
Validating the Structure of 3,3-Dimethyl-1,2-dithiolane: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for 3,3-Dimethyl-1,2-dithiolane and compare it with available data for 1,2-dithiolane. This comparison highlights the influence of the gem-dimethyl group on the spectral properties.
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.4 | Singlet | 6H | 2 x CH₃ |
| ~2.1 | Triplet | 2H | -CH₂-C(CH₃)₂ | |
| ~3.0 | Triplet | 2H | -CH₂-S- | |
| 1,2-Dithiolane | ~2.3 | Quintet | 2H | C4-H₂ |
| ~3.1 | Triplet | 4H | C3-H₂, C5-H₂ |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~28 | 2 x CH₃ |
| ~35 | -CH₂-S- | |
| ~45 | -CH₂-C(CH₃)₂ | |
| ~55 | -C(CH₃)₂ | |
| 1,2-Dithiolane | ~30 | C4 |
| ~38 | C3, C5 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 134 | 119 [M-CH₃]⁺, 75 [C₃H₇S]⁺, 59 [C₂H₃S]⁺ |
| 1,2-Dithiolane | 106 | 78 [M-C₂H₄]⁺, 64 [S₂]⁺, 46 [CH₂S]⁺ |
Table 4: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2950-2850 | C-H stretch (alkane) |
| ~1460, 1370 | C-H bend (gem-dimethyl) | |
| ~500-540 | S-S stretch | |
| 1,2-Dithiolane | ~2920-2850 | C-H stretch (alkane) |
| ~1430 | C-H bend | |
| ~500-540 | S-S stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for small organic molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the fragmentation pattern. The fragmentation pattern provides valuable information about the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the infrared spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to different functional groups. For this compound, key absorptions would include C-H stretching and bending vibrations and the S-S stretching vibration.
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound's structure.
Caption: Workflow for the structural validation of this compound.
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-1,2-dithiolane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 3,3-Dimethyl-1,2-dithiolane, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood.
Key Handling and Storage Recommendations:
-
Keep the container tightly closed when not in use.
-
Store in a dry and well-ventilated place.
-
Avoid mixing with other waste materials to prevent unknown chemical reactions.
Disposal Protocol for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound, assuming it is determined to be non-hazardous by your institution's environmental health and safety (EHS) department.
Step 1: Waste Identification and Segregation
Properly label a dedicated waste container for this compound. Do not mix with other chemical waste streams. This practice is crucial for safe disposal and regulatory compliance.
Table 1: Waste Stream Segregation
| Waste Type | Container Type | Disposal Route |
| Unused/Surplus this compound | Original or clearly labeled, compatible container | Non-hazardous chemical waste stream |
| Contaminated Labware (e.g., pipettes, vials) | Puncture-resistant container | Solid waste stream (if non-hazardous) |
| Contaminated PPE (e.g., gloves, absorbent pads) | Designated solid waste bag | Solid waste stream (if non-hazardous) |
Step 2: Preparing for Disposal
-
Pure Compound: If you have unused or surplus this compound, it should be disposed of in its original container or a clearly labeled, chemically compatible container.
-
Contaminated Materials: Any labware or personal protective equipment (PPE) that has come into contact with the compound should be considered for disposal. Solid materials can typically be placed in a designated solid waste container.
Step 3: Selecting the Appropriate Disposal Route
Consult with your institution's EHS department to confirm the appropriate disposal pathway. Based on general guidelines for non-hazardous waste, the following options may be available:
-
Non-Hazardous Waste Collection: The primary and recommended method is to have the labeled waste container collected by your institution's hazardous waste management service. They will ensure it is disposed of in accordance with local and national regulations.
-
Sanitary Landfill: For solid materials contaminated with what is determined to be a non-hazardous substance, disposal in a sanitary landfill may be permissible.[1] This should only be done with explicit approval from your EHS department.
-
Drain Disposal (Not Recommended without Approval): While some non-hazardous liquid waste may be approved for drain disposal with copious amounts of water, this is generally not recommended for organosulfur compounds due to the potential for strong odors and environmental impact.[2] Obtain explicit permission from your EHS department before considering this option.
Step 4: Documentation
Maintain a clear record of the disposal, including the chemical name, quantity, and date of disposal. This documentation is essential for laboratory safety records and regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
